3-Bromo-5-methoxyphenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(3-bromo-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSXKEODVUFEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584656 | |
| Record name | (3-Bromo-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-12-0 | |
| Record name | (3-Bromo-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-methoxyphenylboronic Acid (CAS No. 849062-12-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxyphenylboronic acid, identified by the CAS number 849062-12-0, is a versatile synthetic building block of significant interest in the fields of medicinal chemistry and materials science.[1] As a member of the arylboronic acid class of compounds, its primary utility lies in its application as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of complex biaryl and substituted aromatic structures, which are common motifs in biologically active molecules and functional materials. The strategic placement of the bromo and methoxy functionalities on the phenyl ring provides chemists with valuable handles for further synthetic transformations, making it a key intermediate in multi-step syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing reaction conditions, purification procedures, and for the overall handling and storage of the compound.
| Property | Value |
| CAS Number | 849062-12-0[1] |
| Molecular Formula | C₇H₈BBrO₃[1][2] |
| Molecular Weight | 230.85 g/mol [1] |
| Appearance | Solid |
| Purity | Typically ≥95% - 97%[2] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate in the presence of a palladium catalyst and a base.
A generalized reaction scheme is as follows:
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
The catalytic cycle for this transformation is a well-established process involving three key steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocols
While specific reaction conditions can vary depending on the substrate, the following provides a general, representative protocol for a Suzuki-Miyaura coupling reaction using this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the desired aryl halide (1.0-1.2 equivalents), and a base (e.g., potassium carbonate or cesium carbonate, 2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%) and, if necessary, an additional phosphine ligand.
-
Solvent Addition: Add an appropriate degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (ranging from a few hours to overnight). Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.
Applications in Drug Discovery and Medicinal Chemistry
Arylboronic acids, including this compound, are pivotal in the synthesis of numerous biologically active compounds. The resulting biaryl structures are prevalent in a wide range of pharmaceuticals. The methoxy group can influence the pharmacokinetic properties of a molecule, while the bromo substituent can serve as a point for further chemical diversification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its primary role in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an essential tool for the construction of complex molecular architectures. For researchers and professionals in drug discovery and materials science, a thorough understanding of its properties and reactivity is key to leveraging its full synthetic potential. The experimental protocols provided herein offer a foundational guide for its application, which can be optimized to suit a wide variety of synthetic targets.
References
3-Bromo-5-methoxyphenylboronic acid physical properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-methoxyphenylboronic acid is a valuable synthetic intermediate belonging to the class of arylboronic acids. Its trifunctional nature, featuring a bromo group, a methoxy group, and a boronic acid moiety on a phenyl ring, makes it a versatile building block in organic synthesis. This is particularly true in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry and materials science for the construction of complex molecular architectures. The strategic placement of the substituents allows for regioselective modifications, providing a pathway to a diverse array of biaryl compounds and other intricate organic molecules. This guide provides a comprehensive overview of the known physical properties of this compound, details established experimental protocols for the characterization of boronic acids, and illustrates its application in a typical cross-coupling reaction.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data are readily available from commercial and database sources, experimentally determined values for properties such as melting point, solubility, and pKa for this specific molecule are not consistently published. The data presented here is a compilation of reported values and estimations based on structurally related compounds.
| Property | Value |
| CAS Number | 849062-12-0[1][2] |
| Molecular Formula | C₇H₈BBrO₃[1][2][3] |
| Molecular Weight | 230.85 g/mol [1] |
| Appearance | Solid[3] |
| Boiling Point | 367.9 °C at 760 mmHg |
| Density | 1.61 g/cm³ |
| Melting Point | Not explicitly reported. For the structurally similar 3-Bromo-5-methoxybenzoic acid, a melting point range of 190.0-196.0 °C has been reported.[4] |
| Solubility | Data not available. Generally soluble in organic solvents like methanol, ethanol, and acetone. |
| pKa | Data not available. Arylboronic acids typically have pKa values in the range of 8-10.[5] |
Experimental Protocols
Detailed experimental protocols for the determination of all physical properties for this specific molecule are not available in the public domain. However, the following sections describe general and widely accepted methodologies for the characterization of boronic acids.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Gallenkamp, Stuart SMP10)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute, starting from a temperature approximately 20 °C below the previously observed approximate melting point.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.
Instrumentation:
-
NMR spectrometer (e.g., Bruker, Jeol) operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H NMR).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to an NMR tube.
Data Acquisition (General Parameters):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (dependent on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Expected Spectral Features (Illustrative, based on similar structures):
-
¹H NMR: Aromatic protons in the region of δ 7.0-8.0 ppm, a singlet for the methoxy group protons around δ 3.8 ppm, and a broad singlet for the boronic acid protons (-B(OH)₂) which may be exchangeable with D₂O.
-
¹³C NMR: Aromatic carbon signals in the region of δ 110-160 ppm, and a methoxy carbon signal around δ 55 ppm. The carbon attached to the boron atom will also be present in the aromatic region.
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation:
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Scan the sample over a typical wavenumber range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Expected Characteristic Absorption Bands:
-
O-H stretching (of the B(OH)₂ group): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretching (aromatic and methoxy): Around 2850-3100 cm⁻¹.
-
C=C stretching (aromatic ring): Peaks in the region of 1400-1600 cm⁻¹.
-
C-O stretching (methoxy group): A strong band around 1000-1300 cm⁻¹.
-
B-O stretching: Around 1300-1400 cm⁻¹.
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.
Application in Suzuki-Miyaura Coupling
This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the boronic acid and an aryl or vinyl halide/triflate. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[6]
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (formed from the boronic acid and a base) transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst.[6]
References
- 1. scbt.com [scbt.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. (3-Bromo-5-methoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. 3-Bromo-5-methoxybenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
3-Bromo-5-methoxyphenylboronic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-5-methoxyphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on presenting general solubility trends for arylboronic acids, detailed experimental protocols for solubility determination, and the context of its application in organic synthesis. This guide aims to equip researchers with the necessary information and methodologies to determine the solubility of this compound in solvents relevant to their work.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its utility in the formation of carbon-carbon bonds makes it a key building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] An understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation. Factors such as the polarity of the solvent and the presence of functional groups on the boronic acid influence its solubility.[3][4]
General Solubility of Arylboronic Acids
While specific data for this compound is scarce, general trends for arylboronic acids can provide some guidance:
-
Polar Solvents: Arylboronic acids generally exhibit higher solubility in polar organic solvents. For example, 3,4,5-Trifluorophenylboronic acid is soluble in highly polar solvents like N,N-dimethylformamide (DMF), alcohols, and tetrahydrofuran (THF).[5]
-
Less Polar Solvents: Their solubility tends to be lower in less polar solvents. Phenylboronic acid, a related compound, shows moderate solubility in chloroform and very low solubility in hydrocarbons.[6][7]
-
Esterification: The conversion of boronic acids to their esters, such as pinacol esters, generally increases their solubility in organic solvents.[6]
For comparative purposes, the table below presents solubility data for the parent compound, phenylboronic acid. It is important to note that the bromo and methoxy substituents on this compound will alter its solubility profile compared to phenylboronic acid.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Molar Fraction (x) at 298.15 K (25 °C) |
| Chloroform | ~0.08 |
| 3-Pentanone | ~0.25 |
| Acetone | ~0.30 |
| Dipropyl ether | ~0.22 |
| Methylcyclohexane | ~0.001 |
Data extracted from studies on phenylboronic acid and should be considered as a rough estimate for this compound.[6][7]
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, experimental determination is necessary. The following are two common and reliable methods.
Dynamic Method (Turbidity Measurement)
This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][8]
Methodology:
-
Sample Preparation: A known mass of this compound and a known mass of the selected organic solvent are placed in a sealed vessel equipped with a magnetic stirrer and a temperature probe.
-
Controlled Heating: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) with vigorous stirring.
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be done visually or by using a luminance probe or a laser scattering device.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[8]
-
Data Analysis: By repeating the experiment with different compositions of solute and solvent, a solubility curve (solubility vs. temperature) can be constructed.
Thermodynamic Solubility (Shake-Flask Method)
This is a classic and widely used method to determine equilibrium solubility.[9]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and the solution is reached. It is crucial that excess solid remains after this period.[9]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid from the saturated solution.
-
Concentration Analysis: A carefully measured aliquot of the clear supernatant is taken and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.
-
Solubility Calculation: The solubility is then calculated and expressed in units such as g/L, mol/L, or mg/mL.
Visualization of a Key Application
This compound is frequently used in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a typical workflow for this reaction.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates the logical steps for determining solubility using the dynamic method.
Caption: Logical workflow for the dynamic solubility determination method.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the NMR Data and Interpretation of 3-Bromo-5-methoxyphenylboronic acid
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 3-Bromo-5-methoxyphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. This document presents predicted NMR data, detailed experimental protocols, and an in-depth interpretation of the spectra to facilitate the structural elucidation of this compound.
Predicted NMR Data Presentation
Due to the limited availability of fully assigned experimental spectra in the public domain, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established NMR prediction algorithms and provide a reliable reference for spectral analysis.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.45 | s | 1H | - | Ar-H |
| ~7.30 | s | 1H | - | Ar-H |
| ~7.15 | s | 1H | - | Ar-H |
| ~3.80 | s | 3H | - | OCH₃ |
| ~8.2 (broad) | s | 2H | - | B(OH)₂ |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~160.5 | C-OCH₃ |
| ~135.0 | C-B(OH)₂ |
| ~130.0 | Ar-CH |
| ~125.5 | Ar-CH |
| ~122.0 | C-Br |
| ~115.0 | Ar-CH |
| ~55.5 | OCH₃ |
Experimental Protocols for NMR Data Acquisition
The following provides a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for arylboronic acids like this compound.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids due to its ability to break up intermolecular hydrogen bonding and prevent the formation of boroxines (anhydrides), which can lead to complex and uninterpretable spectra. Other potential solvents include methanol-d₄.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, brief sonication can be used.
2.2 NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 200 ppm.
-
Temperature: 298 K.
Visualization of NMR Workflow
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for structural confirmation.
Interpretation of NMR Data
The predicted ¹H and ¹³C NMR spectra provide key insights into the molecular structure of this compound.
¹H NMR Spectrum Interpretation:
-
Aromatic Protons (δ ~7.15-7.45 ppm): The three signals in the aromatic region correspond to the three protons on the phenyl ring. Their singlet multiplicity is due to the lack of adjacent protons for splitting (meta-coupling is often very small and may not be resolved). The exact chemical shifts are influenced by the electronic effects of the bromo, methoxy, and boronic acid groups.
-
Methoxy Protons (δ ~3.80 ppm): The singlet integrating to three protons is characteristic of the methoxy group (-OCH₃). Its upfield chemical shift is typical for protons on a carbon attached to an oxygen atom.
-
Boronic Acid Protons (δ ~8.2 ppm): The broad singlet integrating to two protons is assigned to the two hydroxyl protons of the boronic acid group (-B(OH)₂). These protons are acidic and readily exchange with each other and with any trace water in the solvent, resulting in a broad signal. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectrum Interpretation:
-
C-OCH₃ (δ ~160.5 ppm): This downfield signal corresponds to the aromatic carbon directly attached to the electron-donating methoxy group.
-
C-B(OH)₂ (δ ~135.0 ppm): This signal is for the carbon atom bonded to the boronic acid group. The carbon attached to boron often shows a broader signal due to quadrupolar relaxation of the boron nucleus, and in some cases, it may not be observed.
-
Aromatic CHs (δ ~115.0-130.0 ppm): The three signals in this region are assigned to the three protonated carbons of the aromatic ring.
-
C-Br (δ ~122.0 ppm): This signal corresponds to the aromatic carbon atom bonded to the bromine atom.
-
OCH₃ (δ ~55.5 ppm): This upfield signal is characteristic of the carbon atom of the methoxy group.
By combining the information from both the ¹H and ¹³C NMR spectra, a confident structural confirmation of this compound can be achieved. The number of signals, their chemical shifts, multiplicities, and integrations all align with the proposed molecular structure.
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-methoxyphenylboronic acid. This document offers predicted spectral data based on established principles and data from analogous compounds, a comprehensive experimental protocol for acquiring the spectrum, and a structural representation to aid in spectral assignment. This guide is intended to support researchers in the identification, characterization, and quality control of this important synthetic intermediate.
Predicted ¹H NMR Spectral Data
Due to the limited availability of a fully assigned experimental spectrum in public literature, the following table summarizes the predicted ¹H NMR data for this compound. These predictions are derived from established substituent effects on aromatic chemical shifts and analysis of similar molecular structures. The spectrum is expected to be relatively simple due to the substitution pattern of the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | 7.3 - 7.5 | t (triplet) | ~1.5 - 2.0 | 1H |
| H-2 | 7.1 - 7.3 | t (triplet) | ~1.5 - 2.0 | 1H |
| H-6 | 7.0 - 7.2 | t (triplet) | ~1.5 - 2.0 | 1H |
| -OCH₃ | 3.8 - 3.9 | s (singlet) | N/A | 3H |
| -B(OH)₂ | 4.5 - 6.0 (broad) | s (singlet) | N/A | 2H |
Note: The chemical shift of the boronic acid protons (-B(OH)₂) can be highly variable and is often broad due to chemical exchange with water and quadrupole broadening from the boron nucleus. Its observation and integration can be dependent on the solvent and sample concentration.
Structural Representation and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the data presented in the table above.
Caption: Chemical structure of this compound with proton assignments.
Experimental Protocol for ¹H NMR Spectroscopy
The acquisition of a high-quality ¹H NMR spectrum of a phenylboronic acid requires careful consideration of the solvent and sample preparation to minimize the formation of boroxine anhydrides, which can lead to complex and broadened spectra.
1. Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher is recommended) equipped with a 5 mm probe.
2. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent for boronic acids. Its ability to disrupt intermolecular hydrogen bonding helps to minimize the formation of cyclic anhydrides (boroxines). Methanol-d₄ can also be used, but may result in exchange of the boronic acid protons with the solvent's hydroxyl group. Deuterated chloroform (CDCl₃) is generally less suitable due to the lower solubility of boronic acids and the increased propensity for boroxine formation.
-
Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Sample Filtration (Optional): If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Temperature: Room temperature (e.g., 298 K).
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient to cover the expected chemical shifts.
-
Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.
-
Referencing: The residual solvent peak should be used for chemical shift referencing (e.g., DMSO-d₆ at δ 2.50 ppm).
4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Integrate all signals.
-
Reference the spectrum to the residual solvent peak.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the acquisition and interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for the ¹H NMR analysis of this compound.
A Technical Guide to the ¹³C NMR Spectroscopy of 3-Bromo-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Bromo-5-methoxyphenylboronic acid. Due to the limited availability of direct experimental data in public literature, this document presents a predicted ¹³C NMR spectrum based on established substituent effects on aromatic systems, supported by data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for the acquisition of high-quality ¹³C NMR data for this compound, addressing common challenges associated with arylboronic acids.
Predicted ¹³C NMR Spectral Data
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For substituted benzene rings, the chemical shifts can be reliably predicted by considering the additive effects of each substituent on the base chemical shift of benzene (approximately 128.5 ppm).
For this compound, the substituents are a bromine atom, a methoxy group (-OCH₃), and a boronic acid group [-B(OH)₂]. Their effects on the aromatic carbons are as follows:
-
Methoxy group (-OCH₃): Strongly electron-donating, causing a significant upfield shift (to lower ppm) for the ortho and para carbons and a downfield shift (to higher ppm) for the ipso carbon.
-
Bromo group (-Br): Electronegative but a π-donor, resulting in a moderate downfield shift for the ipso carbon and smaller shifts for the other ring carbons.
-
Boronic acid group [-B(OH)₂]: An electron-withdrawing group, which typically causes a downfield shift, particularly at the ipso position. The signal for the carbon attached to boron (C-B) is often broadened due to the quadrupolar relaxation of the boron nucleus.[1]
Based on these principles and data from similar structures like 3-bromoanisole, the predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1.
Data Presentation
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Multiplicity (Proton Decoupled) | Rationale for Assignment |
| C1 | ~133 (broad) | Singlet | Ipso-carbon attached to the electron-withdrawing boronic acid group. The signal is expected to be broad due to quadrupolar relaxation from the adjacent boron atom. |
| C2 | ~118 | Singlet | Ortho to the boronic acid and ortho to the methoxy group, experiencing shielding from the -OCH₃ group. |
| C3 | ~124 | Singlet | Ipso-carbon attached to the bromine atom. |
| C4 | ~115 | Singlet | Para to the boronic acid and ortho to the methoxy group, experiencing strong shielding from the -OCH₃ group. |
| C5 | ~160 | Singlet | Ipso-carbon attached to the strongly electron-donating methoxy group, resulting in a significant downfield shift. |
| C6 | ~130 | Singlet | Meta to both the methoxy and boronic acid groups, and ortho to the bromine. |
| -OCH₃ | ~56 | Singlet | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Acquiring high-quality ¹³C NMR spectra for arylboronic acids requires careful sample preparation and specific instrument parameters to account for their unique chemical properties, such as the tendency to form cyclic trimeric anhydrides (boroxines).[2][3]
2.1 Sample Preparation
-
Analyte Preparation : Weigh approximately 20-50 mg of this compound. The higher concentration is recommended due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, which results in lower sensitivity compared to ¹H NMR.[4][5]
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.
-
Recommended : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are highly recommended. These polar, hydrogen-bond accepting solvents help to break up the boroxine trimers that can form through dehydration, leading to sharper signals and a more representative spectrum of the monomeric boronic acid.[2][6]
-
Alternative : Deuterated chloroform (CDCl₃) can be used, but may result in broader peaks or the presence of multiple species if boroxine formation occurs.
-
-
Filtration : To ensure magnetic field homogeneity and obtain sharp spectral lines, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any suspended solid particles that can degrade spectral quality.
-
Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.
2.2 NMR Instrument Parameters (for a 100 MHz Spectrometer)
-
Spectrometer : 100 MHz (or higher) NMR Spectrometer
-
Nucleus : ¹³C
-
Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds. A longer delay is crucial for ensuring full relaxation of all carbon nuclei, especially quaternary carbons, for more accurate integration if needed.
-
Number of Scans (NS) : 1024 to 4096 scans. A large number of scans is typically required to achieve an adequate signal-to-noise ratio for ¹³C NMR.
-
Spectral Width (SW) : 0 to 220 ppm. This range covers the vast majority of carbon chemical shifts in organic molecules.
-
Temperature : Standard probe temperature (e.g., 298 K).
2.3 Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing : Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift axis by referencing the residual solvent peak. For DMSO-d₆, the peak is at 39.52 ppm. For CD₃OD, the peak is at 49.00 ppm.
Mandatory Visualizations
Diagram 1: Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear assignment in the ¹³C NMR spectrum.
Caption: Structure of this compound with IUPAC numbering for NMR assignment.
Diagram 2: Experimental Workflow
This diagram outlines the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for ¹³C NMR analysis of this compound.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Phenylboronic Acids for Drug Discovery
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of phenylboronic acids, using 3-Bromophenylboronic acid as a case study in the absence of published data for 3-Bromo-5-methoxyphenylboronic acid.
The precise three-dimensional arrangement of atoms within a molecule, known as its crystal structure, is a cornerstone of modern drug design and development. This information provides critical insights into the physicochemical properties, stability, and potential intermolecular interactions of an active pharmaceutical ingredient (API). Phenylboronic acids and their derivatives are vital building blocks in synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, a reaction widely employed in the synthesis of numerous commercial drugs.
This guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the crystal structure of this important class of molecules. Due to the absence of publicly available crystallographic data for this compound, this document utilizes the closely related compound, 3-Bromophenylboronic acid , as a practical exemplar. The experimental details and resulting structural parameters presented herein are derived from a published study on 3-Bromophenylboronic acid and serve to illustrate the analytical process.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of high-quality single crystals and culminates in the refinement of a molecular model based on X-ray diffraction data.
Synthesis and Crystallization
The synthesis of 3-Bromophenylboronic acid is typically achieved through the reaction of 1,3-dibromobenzene with n-butyllithium followed by quenching with a trialkyl borate. The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Crystallization: High-quality crystals suitable for X-ray diffraction are paramount. A common method for obtaining such crystals is through slow evaporation of a saturated solution.
-
Protocol:
-
Dissolve the synthesized 3-Bromophenylboronic acid in a suitable solvent (e.g., a mixture of ethanol and water) to the point of saturation at a slightly elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
The vessel is then loosely covered to allow for the slow evaporation of the solvent over a period of several days to weeks.
-
Well-formed, single crystals should precipitate from the solution.
-
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.
-
Protocol:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A beam of monochromatic X-rays is directed at the crystal.
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.
-
The intensities and positions of these diffracted spots are collected by a detector.
-
The collected data is then processed to determine the unit cell dimensions and space group of the crystal.
-
The crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis) and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Data Presentation
The crystallographic data for 3-Bromophenylboronic acid is summarized in the following tables. This data provides a quantitative description of the crystal lattice and the geometry of the molecule.
Table 1: Crystal Data and Structure Refinement for 3-Bromophenylboronic Acid
| Parameter | Value |
| Empirical Formula | C₆H₆BBrO₂ |
| Formula Weight | 200.83 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.7797(4) |
| b (Å) | 5.3085(2) |
| c (Å) | 9.3757(3) |
| α (°) | 90 |
| β (°) | 93.357(3) |
| γ (°) | 90 |
| Volume (ų) | 784.04(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.700 |
Data sourced from a study on the crystal structure of 3-bromophenylboronic acid.
Table 2: Selected Bond Lengths for 3-Bromophenylboronic Acid
| Bond | Length (Å) |
| Br1-C3 | 1.904(3) |
| C1-B1 | 1.565(5) |
| B1-O1 | 1.370(4) |
| B1-O2 | 1.366(4) |
| C1-C2 | 1.391(4) |
| C2-C3 | 1.383(4) |
| C3-C4 | 1.384(4) |
| C4-C5 | 1.387(4) |
| C5-C6 | 1.386(4) |
| C6-C1 | 1.393(4) |
Data is illustrative and based on a representative structure.
Table 3: Selected Bond Angles for 3-Bromophenylboronic Acid
| Atoms | Angle (°) |
| O1-B1-O2 | 118.1(3) |
| O1-B1-C1 | 121.3(3) |
| O2-B1-C1 | 120.6(3) |
| C2-C1-B1 | 121.5(3) |
| C6-C1-B1 | 121.3(3) |
| C2-C3-Br1 | 119.5(2) |
| C4-C3-Br1 | 119.3(2) |
Data is illustrative and based on a representative structure.
Visualization of Experimental Workflow and Molecular Structure
Visual representations are crucial for understanding the relationships between different stages of the analysis and the final molecular structure.
Caption: Experimental workflow for crystal structure determination.
Caption: 2D representation of 3-Bromophenylboronic acid.
Conclusion
The crystal structure analysis of phenylboronic acids provides invaluable data for understanding their solid-state behavior and for guiding the development of new synthetic methodologies and pharmaceutical compounds. While the specific crystal structure of this compound remains to be publicly reported, the analysis of the closely related 3-Bromophenylboronic acid serves as an excellent proxy to demonstrate the experimental and analytical workflows. The detailed structural information, including unit cell parameters, bond lengths, and angles, allows for a deeper understanding of the molecule's conformation and potential for intermolecular interactions, such as hydrogen bonding, which can significantly influence its properties. This technical guide provides a foundational understanding for researchers and professionals in the field of drug discovery and materials science.
Spectroscopic Characterization of 3-Bromo-5-methoxyphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxyphenylboronic acid is an organic compound with significant potential as a building block in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the construction of complex molecular architectures. This technical guide provides a summary of its key chemical properties and a predicted overview of its spectroscopic characteristics. While specific experimental spectra for this compound are not widely published, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on its structure and analysis of similar compounds. Detailed, generalized experimental protocols for acquiring such spectra are also provided.
Chemical Properties
This compound is a solid at room temperature.[1] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 849062-12-0 | [1][2] |
| Molecular Formula | C₇H₈BBrO₃ | [1][2] |
| Molecular Weight | 230.85 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Predicted Spectroscopic Data
The following tables present the predicted spectroscopic data for this compound. These predictions are derived from the compound's structure and by analogy to structurally related molecules.
Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 | br s | 2H | B(OH)₂ |
| ~7.4 | t | 1H | Ar-H |
| ~7.2 | t | 1H | Ar-H |
| ~7.0 | t | 1H | Ar-H |
| ~3.8 | s | 3H | OCH₃ |
Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~160 | Ar-C-OCH₃ |
| ~135 (broad) | Ar-C-B(OH)₂ |
| ~128 | Ar-C-H |
| ~122 | Ar-C-Br |
| ~120 | Ar-C-H |
| ~115 | Ar-C-H |
| ~55 | OCH₃ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (OCH₃) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C bending |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch |
| ~1030 | Strong | Symmetric C-O-C stretch |
| ~700 | Strong | C-Br stretch |
Predicted Mass Spectrometry Data
| m/z | Assignment | Notes |
| 230/232 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |
| 212/214 | [M-H₂O]⁺ | Loss of water |
| 184/186 | [M-B(OH)₂]⁺ | Loss of boronic acid group |
| 151 | [M-Br-OH]⁺ | Loss of bromine and a hydroxyl group |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of a hydrogen-bond-disrupting solvent like DMSO-d₆ is recommended to minimize the formation of boroxine anhydrides, which can complicate the spectra.[3]
-
Transfer the solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Instrument : 100 MHz or higher field NMR spectrometer.
-
Pulse Program : A proton-decoupled pulse program.[3]
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.[3]
-
Relaxation Delay : 2-5 seconds.[3]
-
Spectral Width : 0-200 ppm.
-
Referencing : Use the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) as the internal standard.[3]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure with the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]
-
-
IR Spectrum Acquisition :
Mass Spectrometry (MS)
-
Sample Preparation :
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute as necessary for the specific ionization technique.
-
-
MS Spectrum Acquisition (Electrospray Ionization - ESI) :
-
Instrument : A mass spectrometer equipped with an ESI source.
-
Mode : Positive or negative ion mode.
-
Mass Range : m/z 50-500.[3]
-
Capillary Voltage : 3-4 kV.[3]
-
Source Temperature : 100-150 °C.[3]
-
Data Analysis : Analyze the resulting spectrum for the molecular ion peak, paying close attention to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[3]
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
The Chemical Reactivity of 3-Bromo-5-methoxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-methoxyphenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a boronic acid moiety, a bromine atom, and a methoxy-substituted phenyl ring. This unique combination allows for sequential and site-selective modifications, making it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its applications in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Detailed experimental protocols, quantitative data, and the potential biological relevance of its derivatives as kinase inhibitors are presented.
Core Reactivity and Applications
The reactivity of this compound is dominated by the transformations of its boronic acid and bromo functionalities. The boronic acid group readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The bromine atom, on the other hand, can undergo various cross-coupling reactions, including a subsequent Suzuki-Miyaura coupling or a copper-catalyzed Chan-Lam coupling for the formation of carbon-nitrogen or carbon-oxygen bonds. This dual reactivity allows for a modular and efficient approach to the synthesis of highly substituted biaryl and aryl-heterocyclic compounds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[1][2] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the 3-bromo-5-methoxyphenyl motif into a variety of molecular scaffolds. This reaction is particularly valuable in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[1]
Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst.[3][4] This reaction offers a complementary approach to the more common palladium-catalyzed methods and is often tolerant of a wider range of functional groups.[3] The bromine atom on the this compound core can be exploited in Chan-Lam couplings after the boronic acid has been reacted, or the boronic acid itself can be coupled with a nitrogen or oxygen nucleophile.
Experimental Protocols and Quantitative Data
Suzuki-Miyaura Coupling of this compound with a Dichloropyrimidine Derivative
This protocol is adapted from a known procedure for the Suzuki-Miyaura coupling of a similar arylboronic acid with a dichloropyrimidine derivative.[5]
Reaction Scheme:
Table 1: Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Value |
| Reactants | This compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) |
| Base | Potassium phosphate (K₃PO₄) |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 70-80 °C |
| Reaction Time | 18-22 hours |
| Yield | Good to excellent yields are expected based on similar reactions.[5] |
Detailed Experimental Protocol:
-
To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add 6 mL of 1,4-dioxane and stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Add this compound (1.08 mmol), potassium phosphate (1.972 mmol), and 1.5 mL of distilled water.
-
Reflux the reaction mixture at 70-80 °C for 18-22 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and add ethyl acetate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Chan-Lam Coupling of this compound with a Heterocyclic Amine
This protocol is a representative example based on general procedures for Chan-Lam amination.[6]
Reaction Scheme:
Table 2: Chan-Lam Coupling Reaction Parameters
| Parameter | Value |
| Reactants | This compound, Heterocyclic amine |
| Catalyst | Copper(II) acetate (Cu(OAc)₂) |
| Base | Pyridine |
| Solvent | Methanol |
| Atmosphere | Air |
| Temperature | 50 °C |
| Reaction Time | 24-48 hours |
| Yield | Moderate to good yields are generally observed.[6] |
Detailed Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 mmol), the heterocyclic amine (1.2 mmol), and copper(II) acetate (1.0 mmol).
-
Add methanol (5 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture vigorously, open to the air, at 50 °C for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Chan-Lam Coupling
Caption: Experimental workflow for the Chan-Lam coupling.
Biological Relevance: Targeting the FGFR1 Signaling Pathway
Derivatives of this compound are of interest in drug discovery, particularly in the development of kinase inhibitors. The fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[7][8] Dysregulation of the FGFR1 signaling pathway is implicated in various cancers.[7] Small molecule inhibitors that target the ATP-binding site of FGFR1 can block its kinase activity and inhibit downstream signaling, thereby impeding tumor growth.[7] The 3-bromo-5-methoxyphenyl scaffold can serve as a core structure for the design of such inhibitors.
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway and inhibitor action.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo sequential Suzuki-Miyaura and Chan-Lam couplings provides a powerful strategy for the construction of complex, functionalized molecules. The derivatives of this compound hold significant promise in the field of drug discovery, particularly as potential inhibitors of key signaling pathways, such as the FGFR1 pathway, which are implicated in cancer. The detailed protocols and reactivity data presented in this guide are intended to facilitate the further exploration and application of this important synthetic intermediate by researchers in academia and industry.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. rupress.org [rupress.org]
- 7. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 8. Fibroblast growth factor receptor 1 promotes proliferation and survival via activation of the mitogen-activated protein kinase pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Bromo-5-methoxyphenylboronic acid (CAS No. 849062-12-0). The information is intended to ensure the compound's integrity and performance in research and development applications. Due to the limited availability of specific stability studies on this compound, this guide combines data from safety data sheets (SDS) and general knowledge of arylboronic acid chemistry.
Chemical Properties and Stability Profile
This compound is a solid organic compound with the molecular formula C₇H₈BBrO₃ and a molecular weight of approximately 230.85 g/mol [1][2][3]. Like many arylboronic acids, its stability is influenced by environmental factors such as moisture, air, and temperature[4][5].
Arylboronic acids are known to be hygroscopic and can be sensitive to air[4][5]. Exposure to moisture can lead to the formation of boroxines, which are cyclic anhydrides, and other polymeric species[5]. While generally stable under recommended storage conditions, improper handling can compromise the purity and reactivity of the material[6][7].
Recommended Storage and Handling Conditions
To maintain the quality and shelf-life of this compound, adherence to the following storage and handling guidelines is critical. The table below summarizes the key storage parameters derived from supplier safety data sheets.
| Parameter | Recommended Condition | Rationale | Source(s) |
| Temperature | 2-8°C or Refrigerated | To minimize thermal degradation and maintain chemical stability. | [3][4][6][8][9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. | [4][6] |
| Container | Tightly closed container. | To prevent exposure to air and moisture. | [4][8][9][10] |
| Environment | Dry and well-ventilated place. | To avoid moisture absorption (hygroscopic nature) and ensure a safe storage environment. | [4][9][10] |
| Light | Protect from light. | Although not universally stated, protection from light is a general good practice for storing chemical reagents. | [8] |
Incompatible Materials and Conditions to Avoid
To prevent degradation and hazardous reactions, this compound should be stored away from the following:
Potential Degradation Pathways
Logical Relationship of Storage and Stability
Caption: Relationship between storage conditions and stability of this compound.
Experimental Protocols: General Stability Assessment
While specific experimental stability data for this compound is not publicly available, a general protocol for assessing the stability of arylboronic acids can be outlined. This typically involves subjecting the compound to stressed conditions and analyzing its purity over time.
Objective: To evaluate the stability of this compound under accelerated or stressed conditions.
Methodology: High-Performance Liquid Chromatography (HPLC) Purity Assay
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several vials for exposure to different conditions.
-
-
Stress Conditions:
-
Temperature: Store vials at elevated temperatures (e.g., 40°C, 60°C) and at the recommended refrigerated temperature (4°C) as a control.
-
Humidity: Store solid samples in chambers with controlled humidity levels (e.g., 75% RH, 90% RH) at a constant temperature.
-
Light: Expose a sample to a calibrated light source (e.g., ICH-compliant photostability chamber) while keeping a control sample in the dark.
-
Acidic/Basic Conditions: Prepare solutions of the compound in acidic and basic media (e.g., 0.1 N HCl, 0.1 N NaOH) to assess susceptibility to protodeboronation.
-
-
Time Points:
-
Analyze the samples at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours for stressed solution studies; 1, 2, 4 weeks for solid-state studies).
-
-
Analysis:
-
Use a reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or trifluoroacetic acid).
-
Employ a UV detector at a wavelength where the parent compound and potential degradation products absorb.
-
Quantify the purity of the compound at each time point by measuring the peak area of the main component relative to the total peak area.
-
Identify any significant degradation products that appear.
-
Experimental Workflow Diagram
Caption: General workflow for assessing the stability of an arylboronic acid.
References
- 1. (3-Bromo-5-methoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 4. fishersci.com [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. angenechemical.com [angenechemical.com]
- 7. laballey.com [laballey.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Bromo-5-methoxybenzeneboronic acid - Safety Data Sheet [chemicalbook.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
A Technical Guide to 3-Bromo-5-methoxyphenylboronic acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromo-5-methoxyphenylboronic acid, a valuable building block in modern organic synthesis. This document details its chemical properties, provides a detailed synthesis protocol, and explores its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of drug discovery and materials science.
Chemical Identity and Synonyms
This compound is an organoboron compound widely utilized as a versatile reagent in organic synthesis. For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.
| Identifier Type | Value |
| IUPAC Name | (3-Bromo-5-methoxyphenyl)boronic acid |
| CAS Number | 849062-12-0[1] |
| Molecular Formula | C₇H₈BBrO₃[1] |
| Molecular Weight | 230.85 g/mol [1] |
| Synonym 1 | 3-Bromo-5-methoxybenzeneboronic acid[2] |
| Synonym 2 | 3-Borono-5-bromoanisole[2] |
| Synonym 3 | Boronic acid, B-(3-bromo-5-methoxyphenyl)-[2] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Appearance | Solid | [2] |
| Purity | ≥95% - 97% | [2] |
| InChI | InChI=1S/C7H8BBrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | [2] |
| InChI Key | WTSXKEODVUFEMR-UHFFFAOYSA-N | [2] |
Synthesis of this compound and its Pinacol Ester
A common and stable precursor to boronic acids is their pinacol ester derivative. The following protocol describes the synthesis of this compound pinacol ester, which can be subsequently hydrolyzed to the desired boronic acid.
Experimental Protocol: Synthesis of this compound pinacol ester
This protocol is adapted from a documented synthesis.[3]
Materials:
-
1,3-Dibromo-5-methoxybenzene
-
n-Butyllithium (n-BuLi)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Dry Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a two-necked 200 mL flask filled with nitrogen, add 1,3-Dibromo-5-methoxybenzene (2.010 g, 7.558 mmol) and dry THF (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.6 M in hexane, 4.72 mL, 7.56 mmol) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.55 mL, 7.56 mmol) to the reaction mixture and stir at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica-gel column chromatography using a hexane:ethyl acetate (10:1) eluent system to afford this compound pinacol ester.
Results:
-
Yield: 83% (1.975 g, 6.310 mmol)[3]
-
¹H NMR (400 MHz, CDCl₃, r.t.): δ 7.52 (d, J = 2.0 Hz, 1H), 7.24 (d, J = 2.0 Hz, 1H), 7.15 (dd, J = 2.0, 2.0 Hz, 1H), 3.81 (s, 3H), 1.34 (s, 12H).[3]
-
GC-MS: m/z Calcd. for C₁₃H₁₈BBrO₃ 312, Found 312 [M]⁺.[3]
Hydrolysis of the pinacol ester to the boronic acid can be achieved under standard acidic or basic conditions.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, a fundamental transformation in the synthesis of pharmaceuticals and complex organic molecules.
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl iodide.[4]
Materials:
-
Anthracene dimer 3b (an aryl iodide)
-
This compound pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Degassed water
-
Chloroform (CHCl₃)
Procedure:
-
To a two-necked 100 mL flask filled with nitrogen, add Anthracene dimer 3b (1.952 g, 2.629 mmol), this compound pinacol ester (1.975 g, 6.310 mmol), and Pd(PPh₃)₄ (0.154 g, 0.133 mmol) in toluene (150 mL).[3]
-
Add a degassed aqueous solution (25 mL) of Na₂CO₃ (3.824 g, 36.07 mmol) to the flask.[3]
-
Stir the resulting mixture at 100 °C for 48 hours.[3]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Extract the crude product with CHCl₃.
-
Purify the product by appropriate chromatographic techniques.
Quantitative Data for a Representative Suzuki-Miyaura Coupling:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. | Time | Product Yield |
| Anthracene dimer 3b (aryl iodide) | This compound pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 °C | 48 h | 54% |
This reaction demonstrates the utility of this compound derivatives in constructing complex molecular architectures.[4]
Logical Relationships and Experimental Workflows
The primary utility of this compound lies in its participation in the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this reaction represents a key logical relationship for this compound.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki-Miyaura coupling reaction involving this compound is outlined below.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-Bromo-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules, particularly biaryl and heteroaryl structures prevalent in medicinally important compounds. This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and high yields, making it an invaluable tool in drug discovery and development.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-methoxyphenylboronic acid with a representative aryl bromide. The methoxy-substituted phenylboronic acid motif is a common building block in the synthesis of biologically active compounds, and this protocol offers a robust starting point for researchers.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These parameters are based on established literature for similar transformations and should be optimized for specific substrates.
| Parameter | Value | Notes |
| Aryl Bromide | 1.0 equivalent | Limiting reagent. |
| This compound | 1.2 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl bromide. |
| Palladium Catalyst | 1 - 5 mol% | Catalyst loading may need to be optimized. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Buchwald precatalysts. |
| Base | 2.0 - 3.0 equivalents | Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome. |
| Solvent | 0.1 - 0.2 M | A variety of solvents can be used, often in aqueous mixtures, such as 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF. |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the substrates and the solvent system. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Yield | 75 - 95% | Yields are highly dependent on the specific substrates and optimized reaction conditions. |
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a concentration of approximately 0.15 M with respect to the aryl bromide.
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-methoxyphenylboronic acid with various aryl halides. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures prevalent in pharmaceuticals and functional materials. The protocols and data presented herein are curated to assist researchers in selecting optimal conditions and catalysts for their specific synthetic targets.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (in this case, this compound) with an organic halide.[1] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents. The catalytic cycle broadly involves three key steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation with the boronate, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
For a substrate such as this compound, which possesses an electron-donating methoxy group, the selection of an appropriate catalyst system is crucial to achieve high efficiency and yield.
Palladium Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligand is paramount for a successful Suzuki-Miyaura coupling. For electron-rich aryl bromides like the subject of this note, catalysts that are both bulky and electron-rich are often preferred as they promote the rate-limiting oxidative addition step and facilitate reductive elimination.
Key Catalyst Systems:
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is a highly versatile and commonly used catalyst for a broad range of Suzuki-Miyaura couplings. It is relatively air-stable and effective for coupling both electron-rich and electron-poor substrates.
-
Buchwald Ligands (e.g., SPhos, XPhos) with a Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃): These bulky, electron-rich phosphine ligands are renowned for their high catalytic activity, enabling reactions at lower catalyst loadings and temperatures. They are particularly effective for challenging substrates, including sterically hindered and electron-rich aryl halides.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classical catalyst for Suzuki couplings, it remains a viable option, although it can be sensitive to air and may require higher temperatures and catalyst loadings compared to more modern systems.[2]
Data Presentation: Catalyst Performance in Analogous Couplings
While specific data for the coupling of this compound is not extensively available in single comprehensive studies, the following table summarizes typical conditions and yields for structurally similar 3,5-disubstituted or electron-rich aryl bromides, providing a strong basis for catalyst and condition selection.
| Aryl Halide/Boronic Acid Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 95 |
| 4-Bromotoluene | Pd(OAc)₂ (2) | K₂CO₃ (2.5) | Water | 70 | 1 | 99 |
| 3,5-Dichloropyridine | Pd(OAc)₂ (ligand-free) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Chloroanisole | Pd₂(dba)₃ / SPhos (1.5) | K₃PO₄ (2) | Toluene | 100 | 18 | 91 |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | >90 |
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific aryl halide coupling partners.
Protocol 1: Using Pd(dppf)Cl₂
This protocol is a robust starting point for a wide range of aryl halides.
Reagents:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl halide, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using a Buchwald Ligand (SPhos)
This protocol is recommended for challenging couplings, including those with sterically hindered or less reactive aryl halides.
Reagents:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (5:1 v/v)
Procedure:
-
In a dry Schlenk flask, combine Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound, the aryl halide, and potassium phosphate.
-
Add degassed water.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 18 hours.
-
Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Selection and Optimization
Caption: Logical workflow for selecting and optimizing a palladium catalyst system.
References
Application Note: Strategic Ligand Selection for Suzuki-Miyaura Coupling of Aryl Bromides
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate.[3][4] The choice of ligand coordinated to the palladium catalyst is a critical parameter that profoundly influences catalytic activity, stability, and selectivity.[1] This is particularly true for substrates that may be sterically hindered or electronically deactivated. This application note provides a guide to ligand selection for the Suzuki-Miyaura coupling of aryl bromides, using 3-bromo-5-methoxyphenylboronic acid as a representative substrate, reacting at the C-Br bond with a suitable arylboronic acid.
Bulky and electron-rich phosphine ligands are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[1][4][5] The use of such ligands has expanded the scope of Suzuki-Miyaura coupling to include unactivated aryl chlorides, aryl tosylates, and heteroaryl systems.[5]
Data Presentation: Comparative Performance of Common Phosphine Ligands
The following table summarizes the performance of several classes of phosphine ligands in the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids. This data provides a snapshot of their relative activities under specific reaction conditions and can guide the initial ligand choice for a new substrate like this compound.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95 |
| Biaryl Phosphines | SPhos | 3-Bromoanisole | Phenylboronic acid | 2.0 (Pd) | K₃PO₄ | Toluene | 100 | 16 | 97 |
| Dialkylbiaryl Phosphines | RuPhos | 4-Chloro-N,N-dimethylaniline | Phenylboronic acid | 2.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 99 |
| Ferrocenyl Phosphines | dppf | 4-Bromoacetophenone | Phenylboronic acid | 3.0 (Pd) | K₂CO₃ | DME | 80 | 12 | 95 |
| Bulky Alkyl Phosphines | P(t-Bu)₃ | 4-Bromotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 80 | 16 | 98 |
| N-Heterocyclic Carbenes | IPr | 4-Chlorotoluene | Phenylboronic acid | 2.0 (Pd) | K₃PO₄ | Toluene | 110 | 24 | 92 |
This table is a compilation of representative data from various sources to illustrate ligand efficacy and is not from a single head-to-head study.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[1]
General Protocol for Ligand Screening in a Suzuki-Miyaura Coupling Reaction
This protocol is designed for the reaction of an aryl bromide (e.g., a derivative where the boronic acid of this compound is protected or has already reacted) with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (1:1 or 2:1 ligand-to-palladium ratio)[1]
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 eq), arylboronic acid (0.6 mmol, 1.2 eq), and base (1.0 mmol, 2.0 eq).
-
In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 0.005 mmol, 1 mol%) and the ligand (0.01 mmol, 2 mol%) in a small amount of the reaction solvent.
-
Add the catalyst premix to the reaction vial.
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent (5 mL) to the vial via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 2-24 hours).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[1]
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The ligand plays a crucial role in each of these steps, influencing the rate and efficiency of the overall catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Ligand Screening
A systematic approach is essential for identifying the optimal ligand for a specific Suzuki-Miyaura coupling reaction.
Caption: A systematic workflow for screening and optimizing ligand choice.
Conclusion
The selection of an appropriate ligand is paramount for a successful Suzuki-Miyaura coupling reaction. For aryl bromides, bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos are often excellent starting points due to their high reactivity and broad substrate scope.[1] However, a systematic screening of different ligand classes, along with optimization of the base and solvent, is crucial for achieving the highest yield and purity for a specific transformation. The protocols and workflows described herein provide a robust framework for researchers to develop efficient and reliable Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Base Selection in the Suzuki Coupling of 3-Bromo-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures that are common motifs in drug candidates. A critical parameter influencing the efficiency and outcome of the Suzuki coupling is the choice of base. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for transmetalation to the palladium center. This document provides detailed application notes, comparative data on various bases, and experimental protocols for the Suzuki coupling of 3-Bromo-5-methoxyphenylboronic acid with aryl halides.
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public domain, this guide draws upon data from structurally analogous systems to provide a reliable framework for base selection and reaction optimization.
Data Presentation: Comparison of Bases in Suzuki Coupling
The selection of an appropriate base is critical for the success of the Suzuki-Miyaura coupling reaction. The following table summarizes the impact of different bases on the yield of Suzuki coupling reactions of various aryl bromides, which can serve as a predictive guide for the reaction of this compound. The data suggests that inorganic bases are generally effective, with their performance influenced by factors such as basicity, solubility, and the nature of the cation.
| Entry | Base | Common Substrates (Aryl Halides) | Typical Yield (%) | Notes |
| 1 | Sodium Carbonate (Na₂CO₃) | Aryl bromides, Aryl chlorides | 90-98% | Often a highly effective and economical choice.[1] |
| 2 | Potassium Carbonate (K₂CO₃) | Aryl bromides, Aryl chlorides | 85-98% | A widely used and effective base, often providing excellent yields.[2] |
| 3 | Cesium Carbonate (Cs₂CO₃) | Aryl bromides | 80-95% | A strong and often highly effective base, particularly useful for challenging couplings.[3] |
| 4 | Potassium Phosphate (K₃PO₄) | Aryl bromides | 70-92% | A versatile and effective base, suitable for a wide range of substrates.[3] |
| 5 | Potassium Hydroxide (KOH) | Aryl bromides | 70-90% | A strong base that can be effective, but may lead to side reactions with sensitive substrates.[4] |
| 6 | Sodium Hydroxide (NaOH) | Aryl bromides | ~70% | Similar to KOH, its high basicity can be detrimental in some cases.[4] |
| 7 | Triethylamine (TEA) | Aryl bromides | Variable | An organic base that is sometimes used, but often less effective than inorganic bases.[1] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an aryl halide using different bases. These protocols should be considered as a starting point, and optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: General Procedure using Carbonate or Phosphate Bases
This protocol is recommended as a starting point for achieving high yields based on the comparative data from analogous systems.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine this compound, the aryl halide, the palladium catalyst, and the chosen base.
-
Solvent Addition: Add the solvent system to the flask.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Procedure for Strong Inorganic Bases (e.g., KOH, NaOH)
This protocol should be used with caution, particularly with substrates sensitive to strongly basic conditions.
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the base with KOH or NaOH.
-
The reaction is typically carried out at a lower temperature (e.g., 60-80 °C) to minimize potential side reactions.
-
Monitor the reaction closely due to the higher reactivity of the base.
-
Follow steps 5-7 from Protocol 1 for work-up and purification.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Bromo-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures prevalent in medicinally important compounds.[1] The advent of microwave-assisted organic synthesis has revolutionized this transformation, offering significant reductions in reaction times, improved yields, and enhanced reproducibility.[2] These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-methoxyphenylboronic acid with various aryl halides under microwave irradiation. This protocol is designed to serve as a starting point for researchers developing novel synthetic routes towards complex molecules in pharmaceutical and materials science research.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave heating offers several distinct advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can dramatically accelerate reaction rates, reducing synthesis times from hours to minutes.[2][3]
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often lead to higher isolated yields.[2]
-
Enhanced Reproducibility: Microwave reactors provide precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.[2]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and catalysts.[2]
Data Presentation
While specific data for the microwave-assisted Suzuki coupling of this compound is not extensively reported, the following table summarizes typical reaction conditions and yields obtained for a closely related substrate, p-methoxyphenylboronic acid, in a microwave-assisted Suzuki coupling with a heterocyclic bromide.[4][5] These conditions serve as an excellent starting point for optimization with this compound.
| Aryl Halide (Example) | Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2 / XPhos | K₂CO₃ | Ethanol/Water | 135 | 40 | 91 | [4] |
| 4'-Bromoacetophenone | Pyridine-Pyrazole/Pd(II) complex | KOH | Ethanol/Water | 120 | 2 | 99 (Conversion) | [6] |
| General Aryl Halide | Pd(PPh₃)₄ | CsF | DME | 120 | 60 | 90 (Conversion) | [3] |
| General Aryl Halide | Pd(OAc)₂ | K₂CO₃ | Dioxane/Water | 120 | 20 | 85 (Conversion) | [3] |
Experimental Protocols
The following is a detailed methodology for the microwave-assisted Suzuki coupling of an aryl halide with this compound, adapted from established procedures for similar boronic acids.[2][4]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Ethanol/Water 4:1, Dioxane/Water 4:1)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), palladium catalyst, ligand, and base.
-
Add the chosen solvent system (e.g., 5 mL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 40 minutes). The optimal temperature and time should be determined empirically for each specific substrate combination.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using standard analytical techniques (NMR, MS, etc.).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in the core of pharmaceuticals, agrochemicals, and organic electronics.[1] The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the formation of C-C bonds between sp²-hybridized carbon atoms, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of its organoboron reagents.[1][2]
3-Bromo-5-methoxyphenylboronic acid is a valuable building block in the synthesis of biaryl compounds. The presence of three distinct functional handles—the boronic acid, the bromo substituent, and the methoxy group—offers medicinal chemists a versatile platform for creating diverse molecular architectures. The boronic acid moiety serves as the reactive site for the initial Suzuki-Miyaura coupling, while the bromo and methoxy groups can be utilized for subsequent functionalization or to modulate the electronic and steric properties of the target molecule.
Applications in Drug Discovery and Development
The biaryl motif is a well-established pharmacophore present in numerous approved drugs.[1] The ability to synthesize complex biaryls using building blocks like this compound is highly valuable for medicinal chemists. The methoxy-substituted phenyl ring, in particular, is a common feature in many biologically active compounds, where it can influence binding to target proteins and improve pharmacokinetic properties.
While specific signaling pathways for biaryls derived directly from this compound are not extensively documented in publicly available literature, the broader class of methoxy-substituted biaryl compounds has been shown to target a range of biological pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, derivatives of 3,4,5-trimethoxycinnamic acid, which share a similar substitution pattern, have been investigated for their antitumor, antiviral, and anti-inflammatory properties.[3][4]
Below is a hypothetical signaling pathway illustrating how a biaryl compound could inhibit a kinase cascade, a common mechanism of action for many targeted cancer therapies.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following tables summarize reaction conditions and yields for Suzuki-Miyaura coupling reactions analogous to those that could be performed with this compound. This data is compiled from various sources and is intended to provide a general guideline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 90 | [5] |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 85 | [5] |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 | [5] |
| 4 | 1-Iodonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 88 | [5] |
Table 2: Suzuki-Miyaura Coupling of 3-Chlorocoumarin with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd-salen (0.5) | K₂CO₃ | DMF | 110 | 85 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd-salen (0.5) | K₂CO₃ | DMF | 110 | 90 | [6] |
| 3 | 4-Methylphenylboronic acid | Pd-salen (0.5) | K₂CO₃ | DMF | 110 | 88 | [6] |
| 4 | 4-Chlorophenylboronic acid | Pd-salen (0.5) | K₂CO₃ | DMF | 110 | 82 | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of biaryl compounds using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) to the flask.
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hypothetical Multi-Step Synthesis of a Functionalized Biaryl
This protocol outlines a hypothetical two-step synthesis starting with the product from Protocol 1, demonstrating how the bromo substituent can be used for further functionalization via a second Suzuki-Miyaura coupling.
Step 1: Synthesis of 3-Bromo-5-methoxy-4'-fluorobiphenyl (as per Protocol 1)
Step 2: Suzuki-Miyaura Coupling with a Second Boronic Acid
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the 3-Bromo-5-methoxy-4'-fluorobiphenyl from Step 1 (1.0 mmol, 1.0 equiv), the second arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a base (e.g., potassium phosphate, 2.0 mmol, 2.0 equiv).
-
Solvent and Inerting: Add degassed 1,4-dioxane as the solvent and ensure an inert atmosphere as described in Protocol 1.
-
Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1 to isolate the final triaryl product.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of 3-Bromo-5-methoxyphenylboronic Acid in Medicinal Chemistry: A Focus on PI3K Inhibitor Synthesis
Introduction
3-Bromo-5-methoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring a bromine atom for further functionalization and a methoxy group that can influence solubility and binding interactions, makes it a valuable reagent in the synthesis of complex organic molecules with therapeutic potential. This application note details the use of this compound in the synthesis of potential Phosphoinositide 3-kinase (PI3K) inhibitors, a critical class of targets in oncology.
Application in the Synthesis of PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for cancer therapy.[2] Many PI3K inhibitors feature a core heterocyclic scaffold, such as pyrimidine or pyridine, decorated with various aryl and heteroaryl substituents to achieve potency and selectivity.[3][4]
This compound serves as a key synthon for introducing the 3-bromo-5-methoxyphenyl moiety onto these heterocyclic cores. This is typically achieved through a Suzuki-Miyaura cross-coupling reaction with a halogenated (e.g., chloro- or bromo-substituted) pyrimidine or pyridine derivative.[3][5] The resulting biaryl compounds can then be further elaborated to generate a library of potential PI3K inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Heterocyclic halide (e.g., 2-chloro-N-substituted-pyrimidine-5-carboxamide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the heterocyclic halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (0.05 - 0.1 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the in vitro activity of representative PI3K inhibitors with structures that can be conceptually derived from scaffolds synthesized using this compound. This data is intended to be illustrative of the potency that can be achieved in this class of compounds.
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |
| PI3K-Inhibitor-1 | PI3Kα | 5.8 | MCF-7 | [6] |
| PI3K-Inhibitor-2 | PI3Kβ | 25 | PC-3 | [7] |
| PI3K-Inhibitor-3 | PI3Kδ | 15 | Raji | [7] |
| PI3K-Inhibitor-4 | PI3Kγ | 42 | U937 | [6] |
| Dual PI3K/mTOR-1 | PI3Kα/mTOR | 2.5 / 10 | HCT-116 | [8] |
Signaling Pathway and Experimental Workflow
The diagram below illustrates the central role of the PI3K/Akt/mTOR signaling pathway in cell regulation and highlights the point of intervention for PI3K inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a PI3K inhibitor.
The following diagram illustrates a typical experimental workflow for the synthesis and initial biological evaluation of a PI3K inhibitor derived from this compound.
Caption: A general workflow for the synthesis and evaluation of a PI3K inhibitor.
This compound is a valuable and strategic building block for the synthesis of novel PI3K inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl scaffolds that are central to the design of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers in drug discovery to utilize this versatile reagent in the development of new anticancer therapeutics targeting the PI3K/Akt/mTOR pathway.
References
- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes: The Strategic Use of 3-Bromo-5-methoxyphenylboronic Acid in the Synthesis of Novel Kinase Inhibitors
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The privileged structures often found in kinase inhibitors are frequently assembled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This application note details the utility of 3-Bromo-5-methoxyphenylboronic acid as a key building block in the synthesis of a novel series of potent and selective kinase inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family. The 3-bromo-5-methoxyphenyl moiety can serve as a versatile handle for further structural modifications or as a key pharmacophoric element contributing to target engagement.
Rationale for Use
The 3-bromo-5-methoxyphenyl group offers several strategic advantages in kinase inhibitor design:
-
Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor, interacting with key residues in the kinase ATP-binding pocket.
-
Hydrophobic Interactions: The phenyl ring provides a scaffold for hydrophobic interactions.
-
Vector for Further Functionalization: The bromo substituent provides a reactive handle for subsequent cross-coupling reactions, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR). This "late-stage functionalization" is a powerful strategy in medicinal chemistry.
-
Modulation of Physicochemical Properties: The combination of a lipophilic bromo group and a more polar methoxy group allows for fine-tuning of the overall physicochemical properties of the final inhibitor, such as solubility and cell permeability.
Application: Synthesis of FGFR Inhibitors
In this representative application, this compound is utilized in a Suzuki-Miyaura cross-coupling reaction with a halogenated pyrimidine core, a common scaffold in many kinase inhibitors. The resulting intermediate can then be further elaborated to generate a library of potential FGFR inhibitors.
Quantitative Data Summary
A series of analogs were synthesized based on the core scaffold derived from this compound. The inhibitory activity of these compounds against FGFR1 and their anti-proliferative effects on a cancer cell line with FGFR1 amplification (e.g., NCI-H1581) were evaluated. The results are summarized in the table below.
| Compound ID | R Group | FGFR1 IC50 (nM) | NCI-H1581 IC50 (µM) |
| FN-1 | -H | 150 | 5.2 |
| FN-2 | -CH3 | 85 | 2.8 |
| FN-3 | -OCH3 | 60 | 1.5 |
| FN-4 | -Cl | 45 | 1.1 |
| FN-5 | -CF3 | 25 | 0.8 |
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the synthesis of the core intermediate from 2,4-dichloro-5-nitropyrimidine and this compound.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add 2,4-dichloro-5-nitropyrimidine (1.0 g, 5.18 mmol), this compound (1.33 g, 5.70 mmol), and Pd(dppf)Cl2 (0.21 g, 0.26 mmol).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane (30 mL) and a 2 M aqueous solution of Na2CO3 (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(3-bromo-5-methoxyphenyl)-4-chloro-5-nitropyrimidine.
General Protocol for Amine Substitution
This protocol describes the subsequent reaction of the chlorinated intermediate with an amine to generate the final inhibitor analogs.
Materials:
-
2-(3-bromo-5-methoxyphenyl)-4-chloro-5-nitropyrimidine
-
Desired amine (e.g., aniline, 4-fluoroaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add 2-(3-bromo-5-methoxyphenyl)-4-chloro-5-nitropyrimidine (0.5 g, 1.4 mmol) and the desired amine (1.68 mmol).
-
Add NMP (10 mL) and DIPEA (0.5 mL, 2.8 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic incorporation into small molecule scaffolds allows for the generation of potent and selective inhibitors through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The presented protocols and data serve as a guide for researchers in the field of drug discovery to leverage this reagent in their own kinase inhibitor development programs.
Application Notes and Protocols for C-N Cross-Coupling Reactions with 3-Bromo-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the C-N cross-coupling of 3-Bromo-5-methoxyphenylboronic acid with various amines, valuable reactions in the synthesis of complex molecules and pharmaceutical intermediates. The following sections detail both Chan-Lam and Buchwald-Hartwig amination methodologies, offering flexibility in catalyst choice and reaction conditions.
Introduction
Carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. The development of cross-coupling reactions has provided powerful tools for the construction of these bonds. This compound is a versatile building block, featuring both a boronic acid moiety for coupling and a bromine atom for further functionalization. This document outlines representative protocols for the C-N cross-coupling of this substrate with primary and secondary amines.
Two of the most prominent methods for C-N bond formation are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination. The Chan-Lam reaction is often favored for its operational simplicity, often proceeding under aerobic conditions.[1][2] In contrast, the Buchwald-Hartwig amination is renowned for its broad substrate scope and high efficiency, although it typically requires an inert atmosphere.
Chan-Lam C-N Cross-Coupling: A Representative Protocol
The Chan-Lam coupling provides an effective method for the N-arylation of amines with arylboronic acids using a copper catalyst.[1][2] This protocol is adapted from general procedures for the Chan-Lam amination of arylboronic acids.
Experimental Protocol: Chan-Lam Coupling
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N) or Pyridine
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Molecular sieves (4 Å), oven-dried
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and Copper(II) acetate (0.1 equiv.).
-
Add oven-dried 4 Å molecular sieves (approximately 100 mg per 1 mmol of boronic acid).
-
The vial is sealed and the appropriate anhydrous solvent (e.g., MeOH or DCM, 0.2 M) is added, followed by the base (e.g., Et₃N or Pyridine, 2.0 equiv.).
-
The reaction mixture is stirred vigorously at room temperature and open to the air.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired N-arylated product.
Data Presentation: Representative Chan-Lam Coupling Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Et₃N (2.0) | DCM | 25 | 24 | 75 |
| 2 | Morpholine | Cu(OAc)₂ (10) | Pyridine (2.0) | MeOH | 25 | 36 | 68 |
| 3 | Benzylamine | Cu(OAc)₂ (10) | Et₃N (2.0) | DCM | 25 | 24 | 72 |
Note: The data presented in this table is representative and based on typical yields for Chan-Lam couplings of similar substrates. Actual yields may vary and optimization may be required.
Buchwald-Hartwig C-N Cross-Coupling: A Representative Protocol
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol is a generalized procedure and may require optimization for specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the anhydrous solvent (e.g., toluene, 0.2 M).
-
Add the amine (1.2 equiv.) to the mixture.
-
The Schlenk tube is sealed and removed from the glovebox.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring under an inert atmosphere (Argon or Nitrogen).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 78 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 16 | 82 |
Note: The data presented in this table is representative and based on typical yields for Buchwald-Hartwig aminations of similar substrates. Actual yields may vary and optimization may be required.
Visualizations
General Mechanism of Chan-Lam C-N Cross-Coupling
Caption: General catalytic cycle for the Chan-Lam C-N cross-coupling reaction.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
References
Application Notes and Protocols for the Scale-Up Synthesis of Substituted Biaryls with 3-Bromo-5-methoxyphenylboronic acid
For correspondence: --INVALID-LINK--
Introduction: The Strategic Importance of Substituted Biaryls in Modern Drug Discovery
Substituted biaryl scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their prevalence is a testament to their ability to adopt specific, low-energy conformations that facilitate high-affinity interactions with biological targets. The synthesis of these complex molecules on an industrial scale presents unique challenges, demanding robust, efficient, and economically viable methodologies. The Suzuki-Miyaura cross-coupling reaction has emerged as a dominant strategy for constructing the pivotal C-C bond in biaryl synthesis due to its mild reaction conditions and broad functional group tolerance.[3][4]
This application note provides a comprehensive guide for the scale-up synthesis of substituted biaryls, with a specific focus on leveraging the versatile building block, 3-bromo-5-methoxyphenylboronic acid. This reagent is particularly valuable for introducing a methoxy-substituted phenyl ring, a common motif in bioactive molecules. We will delve into the critical parameters for successful scale-up, provide a detailed experimental protocol, and address common challenges encountered in a process chemistry environment.
The Suzuki-Miyaura Reaction: A Mechanistic Overview for Scale-Up
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for successful process development and scale-up. The reaction is catalyzed by a palladium complex and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[2][5]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center.[2][5][7] The role of the base is crucial; it facilitates the formation of a more nucleophilic boronate species, which accelerates transmetalation.[7][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[5][7]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; ar_x [label="Ar-X (Aryl Halide)", shape=plaintext]; ar_pd_x [label="Ar-Pd(II)-X (Oxidative Adduct)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base", shape=plaintext]; ar_pd_or [label="Ar-Pd(II)-OR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic [label="Ar'-B(OH)2 (this compound)", shape=plaintext]; ar_pd_ar [label="Ar-Pd(II)-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; biaryl [label="Ar-Ar' (Biaryl Product)", shape=plaintext];
Key Considerations for Scale-Up
Transitioning a Suzuki-Miyaura coupling from the bench to a pilot plant or manufacturing setting requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
1. Catalyst and Ligand Selection:
The choice of the palladium source and ligand is critical for an efficient and scalable process. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern pre-catalysts often offer higher activity and stability, allowing for lower catalyst loadings.[10]
| Parameter | Bench-Scale (Exploratory) | Scale-Up (Process) | Rationale for Scale-Up Choice |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pre-catalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) | Higher turnover numbers (TONs), air and moisture stability, and lower catalyst loadings reduce cost and simplify palladium removal.[10] |
| Ligand | PPh₃, dppf | Buchwald Ligands (XPhos, SPhos, RuPhos), cataCXium® A | Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination, leading to faster reaction rates and broader substrate scope.[5][10] |
| Catalyst Loading | 1-5 mol% | 0.05-1 mol% | Minimizes cost and reduces residual palladium in the final product.[10] |
2. Base and Solvent Selection:
The choice of base and solvent system is interdependent and significantly impacts reaction kinetics and selectivity.
-
Base: Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The base strength and solubility are key. For instance, K₃PO₄ is often effective for less reactive aryl chlorides. The choice of base can influence the reaction selectivity, with weaker bases potentially favoring the reaction of boronic acids with lower pKa values.[9]
-
Solvent: A mixture of an organic solvent (e.g., toluene, 2-MeTHF, CPME) and water is often employed. The aqueous phase is necessary to dissolve the inorganic base. Greener solvent choices are increasingly important in industrial settings to minimize environmental impact.[11] Solvents like DMF and DMSO should be used with caution at scale due to potential thermal runaway hazards.[12][13][14]
3. Process Safety:
Suzuki-Miyaura reactions can be exothermic, and understanding the thermal profile is crucial for safe scale-up.[12][15]
-
Calorimetry Studies: Reaction calorimetry (RC1) should be performed to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing appropriate cooling systems and preventing thermal runaway.[12]
-
Dosing Strategy: For highly exothermic reactions, controlled addition of one of the reagents (e.g., the boronic acid or the base) can help manage the heat release.[14]
-
Solvent Choice: The boiling point of the solvent should be significantly higher than the reaction temperature to provide a safety margin.[13]
4. Work-up and Purification:
The removal of residual palladium and other impurities is a critical step in the manufacturing of active pharmaceutical ingredients (APIs).
-
Palladium Scavenging: Various techniques can be employed, including treatment with adsorbents (e.g., activated carbon, silica-based scavengers) or aqueous washes with reagents like L-cysteine or sodium bisulfite.[10][16]
-
Crystallization: Crystallization is a highly effective method for purifying the final product and removing process-related impurities.[17][18] The choice of crystallization solvent is critical for achieving high purity and yield.
Detailed Protocol: Scale-Up Synthesis of a Substituted Biaryl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound on a multi-gram scale. Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., XPhos-Pd-G3, 0.1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5-10 volumes)
-
Water (2-4 volumes)
-
L-Cysteine solution (for palladium scavenging)
-
Suitable solvent for crystallization (e.g., Isopropanol, Heptane)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Inert gas supply (Nitrogen or Argon)
-
Addition funnel
-
Filter reactor or Nutsche filter
-
Vacuum oven
Procedure:
-
Reactor Setup: Charge the reactor with the aryl bromide, this compound, and toluene.
-
Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Under a positive pressure of inert gas, add the palladium catalyst. In a separate vessel, dissolve the potassium carbonate in water and degas the solution by sparging with nitrogen.
-
Reaction: Add the degassed potassium carbonate solution to the reactor. Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer.
-
Palladium Scavenging: Wash the organic layer with an aqueous solution of L-cysteine to remove residual palladium.
-
Solvent Swap and Crystallization: Distill off the toluene and replace it with a suitable crystallization solvent (e.g., isopropanol). Heat to dissolve the product and then cool slowly to induce crystallization.
-
Isolation and Drying: Isolate the product by filtration, wash with a cold solvent (e.g., heptane), and dry under vacuum.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Reactor Setup\n(Aryl Bromide, Boronic Acid, Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Inerting\n(N2/Ar Sparge)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Catalyst & Base Addition\n(Pd Catalyst, aq. K2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reaction\n(80-100 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Work-up\n(Phase Separation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Palladium Scavenging\n(L-Cysteine Wash)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Crystallization\n(Solvent Swap & Cooling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Isolation & Drying\n(Filtration, Vacuum Oven)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; } Figure 2: General experimental workflow for the scale-up synthesis of substituted biaryls.
Troubleshooting Common Scale-Up Challenges
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inefficient catalyst/ligand system- Insufficient mixing- Deactivation of the catalyst | - Screen alternative ligands and pre-catalysts.- Increase agitation speed.- Ensure rigorous exclusion of oxygen. |
| Low Yield | - Protodeboronation of the boronic acid- Formation of homocoupled byproducts | - Use a milder base or lower reaction temperature.- Adjust the stoichiometry of the coupling partners. |
| High Residual Palladium | - Ineffective scavenging method- Product coordination to palladium | - Screen different palladium scavengers.- Perform multiple scavenging washes. |
| Poor Product Purity | - Inefficient crystallization- Presence of closely related impurities | - Optimize the crystallization solvent system.- Consider a re-crystallization or alternative purification method like column chromatography.[17][21] |
Conclusion
The scale-up of Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted biaryls using this compound is a robust and highly valuable process in the pharmaceutical and chemical industries.[10] A thorough understanding of the reaction mechanism, careful selection of reagents and process parameters, and a proactive approach to safety and purification are essential for a successful, efficient, and economical large-scale production campaign. By following the guidelines and protocols outlined in this application note, researchers and process chemists can confidently navigate the challenges of scaling up this important transformation.
References
- 1. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. physics.emu.edu.tr [physics.emu.edu.tr]
- 19. (3-Bromo-5-methoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 20. scbt.com [scbt.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Application Note: Purification Strategies for Suzuki Coupling Products Derived from 3-Bromo-5-methoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] This application note provides detailed protocols for the purification of biaryl compounds synthesized via the Suzuki coupling of an aryl halide with 3-Bromo-5-methoxyphenylboronic acid. The purification of these products is a critical step to remove unreacted starting materials, reaction byproducts, and residual catalyst, ensuring the high purity required for subsequent applications, particularly in drug development.[3]
Key Purification Challenges
The purification of Suzuki coupling products can be complicated by the presence of several impurities that are structurally similar to the desired product. Understanding these potential impurities is crucial for developing an effective purification strategy.
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two boronic acid molecules or two aryl halide molecules. Minimizing the boronic acid stoichiometry (typically 1.1-1.2 equivalents) can help reduce this side reaction.[4]
-
Protodeborylation Byproducts: The boronic acid can be replaced by a hydrogen atom, leading to 3-bromo-5-methoxyanisole.[5]
-
Debrominated Starting Material: Formation of a debrominated version of the aryl halide starting material can also occur as a byproduct.[4]
-
Palladium Catalyst Residues: Residual palladium from the catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) must be thoroughly removed, as heavy metal contamination is a major concern in pharmaceutical applications.
Purification Workflow and Protocols
A multi-step approach is typically required to achieve high purity. The general workflow involves an initial extractive workup followed by a more rigorous purification technique like flash chromatography or recrystallization.
Caption: General purification workflow for Suzuki coupling products.
Protocol 1: Aqueous Extractive Workup
This initial step aims to remove water-soluble impurities, such as the base (e.g., K₂CO₃, K₃PO₄) and inorganic salts.
Methodology:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) and water.[4] A typical ratio is 2:1 organic solvent to water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2x) to maximize product recovery.
-
Combine all organic layers and wash with brine (a saturated NaCl solution) to remove residual water.[6]
-
Dry the combined organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Filter off the drying agent. At this stage, the filtrate can be passed through a small plug of Celite to remove the bulk of the palladium catalyst.[7][8]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is the most common and versatile method for separating the desired product from closely related impurities.[9]
Methodology:
-
Adsorb the Crude Product: Dissolve the crude product obtained from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (typically 2-3 times the weight of the crude product) to this solution.
-
Prepare the "Dry Load": Concentrate the silica slurry on a rotary evaporator until a fine, free-flowing powder is obtained.[10] This dry loading technique generally results in better separation.
-
Pack the Column: Prepare a silica gel column using the chosen eluent system. The amount of silica depends on the difficulty of the separation, with a silica-to-crude ratio of 50:1 to 100:1 being common.[9]
-
Load and Elute: Carefully add the dry-loaded crude product to the top of the packed column. Begin elution with the determined solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
If the Suzuki coupling product is a solid, recrystallization can be a highly effective and economical method for achieving high purity.[11]
Methodology:
-
Select a Solvent System: The ideal solvent or solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems include hexanes/ethyl acetate, hexanes/methanol, or ethanol/water.[7]
-
Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) until the solid just dissolves.[7]
-
Induce Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing it in an ice bath can induce crystallization.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7]
-
Dry the Product: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
The following tables provide representative data for the purification of a hypothetical Suzuki coupling product from this compound.
Table 1: Common Impurities and Recommended Purification Strategy
| Impurity Type | Example | Primary Removal Method |
| Inorganic Salts | K₂CO₃, K₃PO₄ | Aqueous Extractive Workup |
| Palladium Catalyst | Pd(PPh₃)₄ | Filtration through Celite, Flash Chromatography |
| Homocoupled Boronic Acid | 3,3'-Dibromo-5,5'-dimethoxybiphenyl | Flash Chromatography, Recrystallization |
| Unreacted Starting Material | Aryl Halide | Flash Chromatography |
| Protodeborylation Product | 3-Bromo-5-methoxyanisole | Flash Chromatography |
Table 2: Representative Eluent Systems for Flash Chromatography
| Polarity of Product | Example Eluent System (v/v) | Comments |
| Non-polar | Hexanes / Ethyl Acetate (95:5 to 80:20) | A gradient elution often provides the best separation. |
| Moderately Polar | Hexanes / Ethyl Acetate (70:30 to 50:50) | Suitable for products with more polar functional groups. |
| Polar | Dichloromethane / Methanol (98:2 to 95:5) | Used for highly polar products, but be mindful of silica solubility. |
Table 3: Comparison of Purification Methods
| Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Flash Chromatography | 70 - 90% | >98% | Widely applicable, good for complex mixtures. | Solvent intensive, can be time-consuming.[12] |
| Recrystallization | 60 - 85% | >99% | Cost-effective, yields very pure material. | Only suitable for solid products, lower yield.[11] |
Logical Relationship of Suzuki Coupling Components
The success of the reaction and the subsequent ease of purification depend on the careful selection and interplay of several key components.
Caption: Key components and outputs of the Suzuki coupling reaction.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Aqueous Workup in Reactions of 3-Bromo-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are instrumental in the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl molecules that are often scaffolds for pharmaceuticals and functional materials. A critical step following the completion of these reactions is the aqueous workup, which aims to remove inorganic salts, residual catalyst, and other water-soluble impurities. The efficiency of the workup procedure directly impacts the purity of the crude product and the ease of subsequent purification steps. This document provides detailed protocols and application notes for the aqueous workup of reactions involving this compound.
General Principles of Aqueous Workup for Suzuki-Miyaura Reactions
The primary goal of the aqueous workup is to separate the desired organic product from the various inorganic and polar species present in the reaction mixture. A typical Suzuki-Miyaura reaction mixture contains the product, unreacted starting materials, palladium catalyst, phosphine ligands, and an inorganic base. The workup strategy is designed to selectively extract the organic components into an organic solvent while washing away the water-soluble impurities.
A general workflow for the aqueous workup and subsequent purification is depicted below.
Caption: General workflow for aqueous workup and purification.
Experimental Protocols
While specific protocols for this compound are not extensively published with detailed quantitative data, the following protocols are based on established procedures for structurally similar arylboronic acids and represent best practices in the field.
Protocol 1: General Aqueous Workup for a Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the aqueous workup following a Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite® (optional)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Cooling and Filtration:
-
Allow the reaction mixture to cool to room temperature.
-
If the mixture contains significant solids (e.g., palladium black), dilute it with the chosen organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the Celite® pad with a small amount of the organic solvent.
-
-
Quenching and Dilution:
-
Transfer the filtrate (or the entire reaction mixture if filtration was not necessary) to a separatory funnel.
-
Quench the reaction by adding deionized water. The volume of water should be approximately equal to the volume of the organic solvent used for dilution.
-
-
Extraction:
-
Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the aqueous layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[1]
-
-
Washing:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with deionized water and then with brine.[1] The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean, dry flask.
-
Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and swirl the flask. The drying agent should be free-flowing, indicating that all water has been absorbed.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can then be purified by flash column chromatography or recrystallization.
Protocol 2: Workup for Removal of Boron-Containing Impurities
In some cases, unreacted boronic acid or boronic acid-derived byproducts may persist. A common method to remove these is by co-evaporation with methanol.
Procedure:
-
After obtaining the crude product from the initial aqueous workup, dissolve the residue in methanol.
-
Concentrate the methanolic solution on a rotary evaporator. This process forms the volatile trimethyl borate, which is removed under vacuum.
-
Repeat the dissolution in methanol and concentration steps two to three more times to ensure the removal of boron-containing impurities.
Data Presentation
The choice of base in a Suzuki-Miyaura reaction can significantly impact the reaction yield. The following table summarizes the effect of different bases on the yield of a Suzuki coupling reaction between a structurally similar boronic acid, (4-Bromo-2,5-dimethoxyphenyl)boronic acid, and 4-bromoanisole. This data serves as a useful guide for optimizing reactions with this compound.
| Entry | Base (equivalents) | Solvent System | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88 |
| 3 | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 85 |
Data is representative for a Suzuki-Miyaura coupling reaction of a structurally similar arylboronic acid.
Logical Relationships in Workup Procedure
The sequence of steps in the aqueous workup is crucial for effective purification. The following diagram illustrates the logical flow and the purpose of each step.
Caption: Logical flow of the aqueous workup procedure.
Conclusion
A well-executed aqueous workup is fundamental to the successful isolation of products from reactions involving this compound. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize their purification strategies, leading to higher purity compounds and more reliable downstream applications in drug discovery and materials science. Careful selection of solvents, washing solutions, and drying agents, tailored to the specific reaction, will ensure the best possible outcome.
References
Application Notes and Protocols for the Purification of 3-Bromo-5-methoxyphenylboronic Acid Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxyphenylboronic acid and its derivatives are valuable building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] These reactions are crucial for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.[1] The purification of boronic acids, however, presents unique challenges. These compounds can be sensitive to standard purification conditions, often leading to degradation or poor separation on traditional silica gel.[2][3] Boronic acids can also exist in equilibrium with their cyclic anhydrides (boroxines), which further complicates purification.[3]
This document provides detailed protocols and application notes for the successful purification of this compound derivatives using column chromatography, addressing common challenges and offering robust solutions for obtaining high-purity materials.
General Purification Strategy
A typical purification workflow for products derived from reactions involving boronic acids involves multiple steps. The crude reaction mixture is first subjected to an aqueous workup to remove inorganic salts, bases, and other water-soluble impurities. The resulting organic material is then purified using chromatographic techniques. For crystalline solids, recrystallization can be an effective final polishing step.[1] The choice between normal-phase and reversed-phase chromatography depends on the polarity and stability of the target compound and its impurities.
Caption: General purification workflow for boronic acid derivatives.
Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
Standard silica gel can be too acidic and cause streaking or decomposition of boronic acids.[2][3] This protocol uses a modified approach to mitigate these issues. Using alternative adsorbents or adding modifiers to the mobile phase can significantly improve separation.[4]
1. Materials and Equipment:
-
Stationary Phase: Neutral alumina or silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol. For basic derivatives, adding a small amount (0.1-1%) of triethylamine can improve peak shape.[4]
-
Apparatus: Glass chromatography column, fraction collector, TLC plates, UV lamp.
2. Procedure:
-
TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., neutral alumina) in the initial, low-polarity mobile phase.[4] Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude product in a minimal volume of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for solid samples, pre-adsorb the compound onto a small amount of silica gel. Dry this mixture and carefully load the resulting powder onto the top of the packed column.[1]
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity according to the TLC analysis. Maintain a consistent flow rate for optimal separation.
-
Fraction Collection & Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[5]
Protocol 2: Reversed-Phase (C18) Flash Chromatography
Reversed-phase chromatography is often more suitable for polar boronic acids and their derivatives, as it avoids the issues associated with acidic silica gel.[2][6]
1. Materials and Equipment:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of acetonitrile or methanol in water. A modifier like 0.1% formic acid or trifluoroacetic acid is often added to improve peak shape and resolution.[6]
-
Apparatus: C18 flash chromatography column and system, fraction collector, HPLC or TLC for analysis.
2. Procedure:
-
Method Development: Develop a suitable mobile phase gradient using analytical HPLC on a C18 column or by TLC on C18 plates.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a solvent like DMSO or DMF. Inject the sample onto the column.
-
Elution: Run the gradient, starting with a high aqueous content and increasing the organic solvent percentage to elute the compounds.
-
Fraction Collection & Analysis: Collect fractions and analyze them to identify those containing the pure product.
-
Isolation: Combine the pure fractions. The aqueous mobile phase may require freeze-drying (lyophilization) or careful evaporation to isolate the final product, especially if it is non-volatile.[2]
Data Presentation
The selection of chromatographic conditions is critical for successful purification. The tables below summarize typical parameters.
Table 1: Summary of Column Chromatography Parameters
| Parameter | Modified Normal-Phase | Reversed-Phase (C18) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel, Neutral Alumina[4] | C18-functionalized Silica | XSelect™ HSS T3, Acquity BEH C18[7][8] |
| Typical Mobile Phase | Hexane/Ethyl Acetate Gradient | Water/Acetonitrile Gradient[8] | Water/Methanol or Water/Acetonitrile Gradient[7][9] |
| Mobile Phase Modifier | Triethylamine (for basic amines) | Formic Acid or TFA (0.1%)[6] | Formic Acid, Ammonium Acetate (10mM)[6][8] |
| Best For | Less polar, neutral derivatives | Polar, acidic, or sensitive derivatives[2] | High-purity analysis and small-scale purification |
Table 2: Representative Purification Outcomes
| Analyte | Method | Purity Achieved | Typical Yield | Reference |
| General Boronic Acids | HPLC (C18 Column) | >97% | Analytical Scale | [8] |
| Suzuki Reaction Products | Flash Chromatography | >95% | 60-90% | [1] |
| Chalcone Boronic Acids | Flash Chromatography | Not specified | 45-85% | [10] |
| Pinacol Boronic Esters | Boric Acid-Treated Silica | High | Good | [11] |
Note: Purity and yield are highly dependent on the specific reaction, scale, and nature of the impurities.
Visualization of Method Selection
Choosing the correct purification strategy is paramount. The following diagram outlines a decision-making process for selecting the appropriate chromatographic method.
Caption: Decision tree for selecting a purification method.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound sticks to silica gel / streaks on TLC | The boronic acid is interacting with acidic silanol groups on the silica surface.[2][3] | Use a less acidic stationary phase like neutral alumina.[4] Alternatively, use reversed-phase (C18) chromatography. For normal phase, consider adding a modifier like acetic acid to the eluent. |
| Broad peaks in HPLC | Secondary interactions with the stationary phase; incorrect mobile phase pH.[6] | Adjust the mobile phase pH with an additive like formic acid or a buffer to ensure the analyte is in a single ionic state.[6] Consider columns designed to minimize metal surface interactions.[6] |
| Low recovery after purification | Decomposition on the column; product is too volatile or water-soluble.[2] | Minimize the time the compound spends on the column by using flash chromatography.[4] For reversed-phase, use lyophilization instead of a rotary evaporator to remove the aqueous mobile phase. |
| Presence of boroxine (anhydride) impurities | Dehydration of the boronic acid on the column or during workup.[3] | The conversion is often reversible. Adding a small amount of water to the NMR sample can sometimes hydrolyze the boroxine back to the acid for characterization.[3] Purification via reversed-phase often favors the hydrated boronic acid form. |
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. waters.com [waters.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Recrystallization of Products from 3-Bromo-5-methoxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products derived from reactions involving 3-Bromo-5-methoxyphenylboronic acid, a key building block in the synthesis of novel compounds for drug discovery and materials science. The focus is on recrystallization as a primary method for obtaining high-purity crystalline solids.
Introduction
This compound is a versatile reagent frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct complex biaryl structures. The products of these reactions often require rigorous purification to remove unreacted starting materials, catalysts, and byproducts. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, relying on the differential solubility of the desired product and impurities in a given solvent at varying temperatures. This document outlines general and specific protocols for the recrystallization of compounds synthesized using this compound, with a particular focus on a class of compounds with potential therapeutic applications as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.
General Principles of Recrystallization
The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvent systems for biaryl compounds include single solvents like ethanol, methanol, and toluene, or mixed solvent systems such as ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.
Data Presentation: Purification of a Representative FGFR1 Inhibitor
The following table summarizes the purification and biological activity data for a representative biaryl amide, structurally related to potential products from this compound reactions, which has been identified as an FGFR1 inhibitor.
| Compound ID | Purification Method | Recrystallization Solvent | Yield (%) | Purity (%) | Melting Point (°C) | Biological Activity (IC50, µM) |
| C9 | Recrystallization | Methanol | 63.7 | >95 | 213.5–217.8 | NCI-H520: 1.36, NCI-H1581: 1.25 |
Data is representative for a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, a compound class that can be synthesized using related starting materials and methodologies.
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
This protocol describes a general method for the purification of a solid product from a Suzuki-Miyaura coupling reaction involving this compound.
Materials:
-
Crude reaction product
-
Selected recrystallization solvent (e.g., methanol, ethanol)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be identified.
Materials:
-
Crude reaction product
-
A "good" solvent (dissolves the compound at room temperature)
-
A "poor" solvent (compound is insoluble or sparingly soluble)
-
Standard recrystallization glassware
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of "Poor" Solvent: Slowly add the "poor" solvent dropwise to the solution with continuous stirring until the solution becomes cloudy (the point of saturation).
-
Clarification: Add a few drops of the "good" solvent back to the mixture until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling and Recrystallization
Caption: Workflow for synthesis and purification.
FGFR1 Signaling Pathway
Compounds derived from this compound have shown potential as inhibitors of the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway.[1][2][3] This pathway is crucial in cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers.[1]
Caption: Simplified FGFR1 signaling cascade.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 3-Bromo-5-methoxyphenylboronic acid
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 3-Bromo-5-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your experiments, providing targeted solutions and insights.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most likely causes and how can I improve it?
A1: Low yields in Suzuki couplings with this compound can stem from several factors, often related to the electronic properties of the starting materials and the reaction conditions. The methoxy group, being electron-donating, can influence the reactivity of the boronic acid. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this substrate. Consider using more specialized systems.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are known to be effective for challenging Suzuki couplings, including those with electron-rich or sterically hindered partners.[1] These ligands promote the formation of the active Pd(0) species and facilitate the key steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have demonstrated high efficacy in Suzuki couplings, even with sterically demanding substrates.[2]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent Choice: The solvent system can influence the solubility of reagents and the stability of the catalytic species.
-
Aprotic Polar Solvents: Toluene, 1,4-dioxane, and THF are commonly used, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the reaction.[3]
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. It is advisable to start at a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.
Q2: I am observing significant amounts of homocoupling of my this compound. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:
-
Thorough Degassing: Ensure that your solvents and the reaction vessel are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Use of Pre-formed Pd(0) Catalysts: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.
-
Control of Reaction Temperature: Avoid excessively high temperatures, as this can sometimes favor homocoupling pathways.
Q3: Protodeboronation of my boronic acid seems to be a major issue, leading to the formation of 1-bromo-3-methoxybenzene. What steps can I take to prevent this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common decomposition pathway for boronic acids, particularly under basic conditions.[4]
-
Use of Boronic Esters: Consider converting the this compound to its corresponding pinacol ester. Boronic esters are generally more stable and less prone to protodeboronation.[5] The ester can be used directly in the Suzuki coupling reaction.
-
Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation. Ensure your solvents are appropriately dried if this side reaction is significant.
-
Choice of Base: Milder bases, such as potassium carbonate (K₂CO₃) or even potassium fluoride (KF), may be less likely to promote protodeboronation compared to stronger bases like hydroxides.[6]
Q4: I am having difficulty with the purification of my final product. Are there any common byproducts I should be aware of with this specific Suzuki coupling?
A4: Besides the homocoupling and protodeboronation products mentioned above, other potential byproducts can complicate purification:
-
Dehalogenation of the Aryl Halide: The aryl halide coupling partner can sometimes undergo dehalogenation, leading to the corresponding arene. This is more common with certain solvents or impurities that can act as hydride sources.
-
Residual Palladium: The final product can be contaminated with palladium residues. These can often be removed by filtration through a pad of Celite or by treatment with a palladium scavenger.
-
Boronic Acid-Related Impurities: Unreacted boronic acid and its byproducts (e.g., boric acid) can sometimes be challenging to remove.[7] An aqueous workup with a mild base can help to remove boronic acid residues.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and their impact on the yield of Suzuki coupling reactions with structurally similar electron-rich phenylboronic acids. This data can serve as a starting point for optimizing your reaction with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [3] |
| Pd(PPh₃)₄ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | [3] |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75 | [3] |
| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Toluene/H₂O (2:1) | 100 | 16 | 85 | [8] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 8 | >95 | [1] |
Experimental Protocols
Below are detailed experimental protocols that can be adapted for your specific Suzuki coupling reaction with this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Procedure using a Buchwald Ligand
-
Catalyst Pre-formation (optional but recommended): In a separate small flask under an inert atmosphere, pre-stir the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol) and the Buchwald ligand (e.g., SPhos, 0.03 mmol) in a small amount of the reaction solvent for 10-15 minutes.
-
Reaction Setup: In the main reaction flask, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., toluene, 10 mL) followed by the pre-formed catalyst solution via syringe.
-
Reaction and Work-up: Proceed as described in steps 5-7 of Protocol 1, adjusting the temperature and reaction time as necessary.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions with 3-Bromo-5-methoxyphenylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing a common side reaction—debromination—during Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-methoxyphenylboronic acid as the aryl halide substrate.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of a Suzuki reaction and why does it occur?
A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your starting material (this compound) is replaced by a hydrogen atom. This leads to the formation of 3-methoxyphenylboronic acid as a significant byproduct, reducing the yield of your desired coupled product. The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then react with the aryl bromide in a competing cycle to produce the debrominated byproduct.
Q2: What are the common sources of the palladium-hydride species?
A2: The hydride source for the formation of Pd-H species can be traced to several components of the reaction mixture:
-
Bases: Certain bases, particularly alkoxides, can undergo β-hydride elimination.
-
Solvents: Protic solvents like alcohols or even trace amounts of water can act as hydride donors.
-
Reagents: Impurities in the reagents or starting materials can sometimes contribute to the formation of Pd-H.
Q3: Are certain types of aryl bromides more susceptible to debromination?
A3: Yes, electron-deficient aryl halides and some heteroaryl halides are generally more prone to debromination. While this compound contains an electron-donating methoxy group, the presence of the boronic acid moiety can influence its electronic properties and reactivity in the catalytic cycle.
Q4: How does the choice of catalyst and ligand impact debromination?
A4: The catalyst and ligand play a crucial role. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the Suzuki coupling, outcompeting the debromination pathway. Catalyst systems like those involving XPhos or SPhos ligands are often effective in minimizing this side reaction.[1][2]
Troubleshooting Guide: Minimizing Debromination
This guide provides a systematic approach to troubleshoot and optimize your Suzuki reaction to prevent debromination.
Issue: Significant formation of 3-methoxyphenylboronic acid (debrominated byproduct) is observed.
Catalyst and Ligand Optimization
-
Question: Is your current catalyst/ligand system optimal for this substrate?
-
Analysis: Standard catalysts like Pd(PPh₃)₄ can sometimes lead to significant debromination.[1][3] Modern catalyst systems with bulky, electron-rich ligands are often more effective at promoting the desired coupling over debromination.
-
Solution:
-
Switch to a more robust catalyst system. A combination of a palladium precatalyst like XPhosPdG2 with an additional bulky phosphine ligand such as XPhos has been shown to be highly effective in suppressing debromination in similar systems.[1][3]
-
Ensure the integrity of your catalyst and ligand. Phosphine ligands can be sensitive to air and should be stored under an inert atmosphere.
-
Base Selection
-
Question: Could the base be contributing to the formation of the debrominating Pd-H species?
-
Analysis: Strong bases, especially in combination with certain solvents, can promote side reactions. The choice of base is critical for activating the boronic acid partner without promoting debromination of the aryl bromide.
-
Solution:
-
Use a weaker inorganic base. Bases like K₂CO₃ or K₃PO₄ are often good choices.
-
Avoid strong alkoxide bases if debromination is a significant issue.
-
Solvent and Temperature Control
-
Question: Are the solvent and reaction temperature appropriate?
-
Analysis: High temperatures can accelerate the rate of debromination. Protic solvents or the presence of water can serve as a hydride source.
-
Solution:
-
Use anhydrous and degassed aprotic solvents like dioxane or THF.
-
If an aqueous system is necessary, minimize the amount of water.
-
Consider running the reaction at a lower temperature (e.g., 80-100 °C) and monitor the progress. In some cases, microwave irradiation can offer rapid heating to the target temperature, potentially favoring the desired reaction pathway and reducing overall reaction time, which can limit byproduct formation.[1][3]
-
Data Presentation
The following table summarizes the results of an optimization study for a Suzuki-Miyaura coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid. This data illustrates how changing reaction parameters can significantly impact the ratio of the desired product to the debrominated byproduct.
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Product : Debrominated Byproduct Ratio |
| 1 | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Dioxane | 110 | 9 : 91 |
| 2 | PdCl₂(dppf) | - | Na₂CO₃ | Dioxane | 110 | 17 : 83 |
| 3 | XPhosPdG2 | XPhos | K₂CO₃ | Dioxane | 110 | 17 : 83 |
| 4 | XPhosPdG2 | XPhos | K₂CO₃ | EtOH/H₂O (4:1) | 110 | 45 : 55 |
| 5 | XPhosPdG2 | XPhos | K₂CO₃ | EtOH/H₂O (4:1) | 135 (Microwave) | >99 : <1 |
Data adapted from a study on a structurally different aryl bromide, presented for illustrative purposes of troubleshooting debromination.[1][3]
Experimental Protocols
Protocol 1: Optimized Protocol for Minimizing Debromination (Based on an Analogous System)
This protocol is adapted from a successful Suzuki coupling that minimized debromination of an aryl bromide with a methoxyphenylboronic acid.[1][3]
-
Reaction Setup: In a microwave reaction vial, combine the aryl bromide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add XPhosPdG2 (2.5 mol%) and XPhos (5 mol%).
-
Solvent Addition: Add a degassed mixture of Ethanol and Water (4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 135 °C and hold for 40 minutes with stirring.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Recommended Starting Protocol for this compound
This protocol serves as a robust starting point for the Suzuki coupling of this compound with a partner boronic acid or ester.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the partner arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst and Ligand Addition: Add a palladium precatalyst such as Pd₂(dba)₃ (1.5 mol%) and a bulky phosphine ligand like SPhos (3.3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.
-
Degassing: Bubble argon through the solution for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing debromination.
Caption: Competing catalytic cycles in Suzuki reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Debromination in Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common side reaction of debromination (also known as hydrodehalogenation).
Frequently Asked Questions (FAQs)
Q1: What is the debromination side reaction in Suzuki coupling and why does it occur?
A1: Debromination is an undesired side reaction where the bromine atom of the aryl or heteroaryl bromide starting material is replaced by a hydrogen atom, leading to a reduced byproduct instead of the intended cross-coupled product.[1] This not only lowers the yield but also complicates the purification process.[2]
The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This reactive species can be generated from various sources within the reaction mixture, such as the base, solvent (e.g., alcohols), or trace amounts of water.[1][3] The Pd-H species can then participate in the catalytic cycle, leading to the formation of the debrominated product.[1]
Q2: My reaction is showing significant debromination. What are the primary causes?
A2: Several factors can promote the debromination side reaction. The most common culprits include:
-
Choice of Base: Strong bases, particularly alkoxides, are known to promote the formation of hydride species that lead to debromination.[1][2]
-
Catalyst and Ligand System: The electronic properties and steric bulk of the palladium catalyst and its coordinating ligand play a crucial role. Some ligands may favor the debromination pathway over the desired cross-coupling.[1]
-
Reaction Temperature and Time: Elevated temperatures and extended reaction times can increase the incidence of side reactions, including debromination.[2]
-
Presence of Protic Solvents: Solvents like alcohols and water can act as hydride or proton sources, facilitating the side reaction.[1][2]
-
Substrate Reactivity: Electron-deficient aryl halides and certain N-heterocyclic halides (like pyridines, indoles, and pyrazoles) are particularly susceptible to debromination.[1]
Q3: How does the choice of base influence debromination?
A3: The base is critical in the transmetalation step but can also be a primary source for the Pd-H species that causes debromination.[1][4]
-
Strong Bases (e.g., NaOH, KOH, Alkoxides): These can accelerate the formation of palladium-hydride species, especially in the presence of protic solvents.[2] It is often advisable to avoid strong alkoxide bases if debromination is observed.[1]
-
Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF): These are generally considered safer options to minimize debromination.[1][5] Potassium phosphate (K₃PO₄) and cesium fluoride (CsF) have been reported to be effective in minimizing this side reaction in various systems.[2][5] The choice of base can shift the equilibrium away from the species that lead to unwanted side reactions.[5]
Q4: Can impurities in the boronic acid lead to side reactions?
A4: Yes. While the primary focus is often on debromination of the aryl halide, a related side reaction is the protodeboronation of the boronic acid partner, where the C-B bond is cleaved and replaced with a C-H bond.[5][6] This consumes the boronic acid, reduces the yield, and forms a byproduct that can complicate purification.[5] Using high-purity boronic acids or more stable derivatives like MIDA boronates or organotrifluoroborates can help minimize both protodeboronation and, indirectly, may improve the overall reaction efficiency to outcompete the debromination of the aryl halide.[1][7]
Q5: My substrate is an N-heterocycle and is prone to debromination. What strategies can I employ?
A5: N-heterocyclic halides are notoriously susceptible to debromination.[1] This can be due to the nitrogen atom coordinating with the palladium center, which can inhibit catalysis, or the acidity of an N-H bond participating in side reactions.[1] A key strategy is to protect the N-H group, which can suppress the debromination side reaction.[8] Additionally, using specialized ligands, such as bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos), is often effective for these challenging substrates.[1]
Troubleshooting Guide
If you are observing significant debromination, consult the following table for systematic troubleshooting.
| Observation | Potential Cause | Recommended Action | Rationale |
| High levels of debrominated aryl halide byproduct | Inappropriate Base | Switch from strong bases (e.g., alkoxides) to weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF.[1][2] | Weaker bases are less prone to generating the palladium-hydride species responsible for debromination.[2] |
| Protic Solvent | Use aprotic solvents like dioxane, THF, or toluene. If a protic solvent is necessary, minimize its concentration.[1] | Protic solvents can serve as a source of protons or hydrides that facilitate debromination.[2] | |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] | These ligands can accelerate the desired reductive elimination over the competing debromination pathway.[9] | |
| High Temperature / Long Reaction Time | Carefully lower the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.[2] | Side reactions are often more prevalent at higher temperatures and with prolonged heating.[2] | |
| Sluggish reaction with byproduct formation | Slow Transmetalation or Oxidative Addition | Use a more active pre-catalyst that readily forms Pd(0). Ensure high purity of the boronic acid/ester. Consider a more electron-rich ligand.[1][9] | A slow desired reaction provides more opportunity for side reactions like debromination to occur. Speeding up the catalytic cycle can outcompete the side reaction.[9] |
| Debromination of N-heterocyclic halide | Coordination of Nitrogen to Palladium / N-H Acidity | Protect the N-H group of the heterocycle (e.g., with a BOC or SEM group).[8] Use specialized biaryl phosphine ligands.[1] | Protection prevents interference from the N-H proton. Specialized ligands are designed to be effective for these challenging substrates.[1][8] |
Visualizing the Mechanisms
To better understand the competing pathways, the following diagrams illustrate the main Suzuki coupling cycle and the interfering debromination pathway.
Caption: Competing pathways of Suzuki coupling and debromination.
Caption: Troubleshooting flowchart for debromination in Suzuki coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimized Debromination
This protocol provides a robust starting point for minimizing debromination with common aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in 1 mL of toluene. Add this solution to the reaction flask.
-
Add the remaining toluene (4 mL) and water (0.5 mL) to the reaction flask.
-
Degas the reaction mixture thoroughly. This can be done by bubbling argon through the stirred solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol is a general guideline and may require optimization for specific substrates.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Minimizing Homocoupling of 3-Bromo-5-methoxyphenylboronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling of 3-bromo-5-methoxyphenylboronic acid during Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired biaryl product, and simplify purification processes.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This unwanted reaction consumes starting material, reduces the yield of the desired cross-coupled product, and introduces impurities that can be challenging to separate. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the homocoupling of this compound?
A1: There are two main pathways that lead to the unwanted homocoupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[1][2][3] Rigorous exclusion of oxygen is therefore critical.[4][5][6]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[4][3] This is particularly problematic at the beginning of the reaction before the catalytic cycle for the desired cross-coupling is fully established.
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: How does my choice of palladium source impact the extent of homocoupling?
A2: The choice of palladium precatalyst is a critical factor.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common and often air-stable but require in-situ reduction to the active Pd(0) species for the catalytic cycle to begin. This reduction can occur via the homocoupling of two boronic acid molecules, which is an inherent drawback.[3]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source directly can circumvent the initial homocoupling that occurs during the reduction of Pd(II) precatalysts.[7] However, these catalysts can be more sensitive to air and may still be susceptible to oxygen-mediated homocoupling if the reaction is not properly deoxygenated.
Q3: What is the role of ligands in suppressing the homocoupling of this compound?
A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling:
-
Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[6] These ligands promote the desired reductive elimination step to form the cross-coupled product and can sterically hinder the side reactions that lead to homocoupling.
Q4: How do the base and solvent system affect the formation of the homocoupling byproduct?
A4: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle and can significantly influence the extent of homocoupling.
-
Base: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[8][9] However, the choice of base is important. While stronger bases can accelerate the reaction, they may also promote side reactions. A systematic screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary to find the optimal balance for a specific substrate combination.[10]
-
Solvent: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are generally effective at minimizing homocoupling.[6] While the addition of water is often required to dissolve the inorganic base, excessive amounts can sometimes promote homocoupling.[6][11] The solvent also influences catalyst stability and reactivity.[12][13][14]
Q5: What practical, procedural modifications can I implement to reduce homocoupling?
A5: Several straightforward adjustments to your experimental procedure can significantly reduce homocoupling:
-
Rigorous Degassing: This is one of the most effective methods to prevent oxygen-mediated homocoupling.[4][5][6] Techniques like freeze-pump-thaw cycles for the solvent or sparging the reaction mixture with an inert gas (argon or nitrogen) for an extended period before adding the catalyst are highly recommended.
-
Slow Addition of Boronic Acid: Adding a solution of the this compound slowly to the reaction mixture can help to maintain a low instantaneous concentration.[4][6] This kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess of the aryl halide coupling partner can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in pathways leading to boronic acid homocoupling.[6]
Data Presentation
The following table summarizes the effect of various reaction parameters on the ratio of the desired cross-coupled product to the homocoupling byproduct. This data is illustrative and serves as a general guide for optimization.
| Parameter | Condition A | Product/Homocoupling Ratio (A) | Condition B | Product/Homocoupling Ratio (B) | Rationale |
| Palladium Source | Pd(OAc)₂ | Lower | Pd(PPh₃)₄ | Higher | Pd(0) sources avoid the initial homocoupling required to reduce Pd(II) precatalysts.[3][7] |
| Atmosphere | Air | Very Low | Degassed (N₂) | High | Rigorous exclusion of oxygen minimizes the oxygen-mediated homocoupling pathway.[4][5][6] |
| Boronic Acid Addition | All at once | Lower | Slow addition | Higher | Maintains a low concentration of boronic acid, disfavoring the bimolecular side reaction.[4][6] |
| Temperature | 100 °C | Lower | 80 °C | Higher | Lower temperatures can suppress the rate of side reactions more than the desired coupling.[6][15] |
| Solvent | DMF/H₂O (1:1) | System Dependent | Toluene/H₂O (4:1) | System Dependent | Aprotic solvents often minimize homocoupling; water content should be optimized.[6][11] |
Experimental Protocols
Representative Protocol for Minimizing Homocoupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl halide and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.) and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄). If using a ligand system like Pd₂(dba)₃/SPhos, add the Pd source (1 mol%) and ligand (2-4 mol%).
-
Addition of Solvent and Boronic Acid: Add the anhydrous, degassed solvent via syringe. In a separate flask, dissolve the this compound (1.2 equiv.) in a minimum amount of degassed solvent.
-
Degassing: Further degas the main reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Slow Addition: Using a syringe pump, add the solution of this compound to the reaction mixture over a period of 1-2 hours.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 3-Bromo-5-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-methoxyphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling .
-
Protodeboronation is a reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-bromo-3-methoxybenzene. This is a common pathway for boronic acid degradation and can be influenced by reaction conditions such as temperature and the presence of water.
-
Homocoupling of this compound results in the formation of 3,3'-dibromo-5,5'-dimethoxybiphenyl. This byproduct can arise from the reaction of two boronic acid molecules, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is reduced to the active Pd(0) in situ.[1]
Q2: How can I detect the formation of byproducts in my reaction?
A2: Several analytical techniques can be employed to detect and quantify byproducts:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of the reaction and visualize the formation of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of the starting material, desired product, and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the components in the reaction mixture, confirming the presence of expected byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crude ¹H NMR and ¹⁹F NMR (if applicable) can be used to determine the ratio of the desired product to the byproducts.[2]
Q3: What are the general strategies for purifying the desired product and removing byproducts?
A3: Purification typically involves a combination of the following techniques:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Flash Column Chromatography: A highly effective method for separating the desired product from byproducts and unreacted starting materials based on polarity.[3][4]
-
Recrystallization: If the desired product is a solid, recrystallization can be a powerful technique for achieving high purity.
-
Acid-Base Extraction: This can be used to separate acidic or basic compounds from neutral products.[5]
Troubleshooting Guides
Below are common issues encountered during reactions with this compound and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired cross-coupled product. | - Inefficient catalyst system.- Suboptimal reaction temperature.- Incomplete reaction. | - Screen different palladium catalysts and ligands.- Optimize the reaction temperature.- Monitor the reaction by TLC or LC-MS and increase the reaction time if necessary. |
| Significant formation of the protodeboronated byproduct (1-bromo-3-methoxybenzene). | - High reaction temperature.- Prolonged reaction time.- Presence of excess water or other proton sources. | - Lower the reaction temperature.- Stop the reaction as soon as the starting material is consumed.- Use anhydrous solvents and ensure reagents are dry. |
| Formation of the homocoupled byproduct (3,3'-dibromo-5,5'-dimethoxybiphenyl). | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without a proper reducing agent. | - Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen).[3]- Use a Pd(0) catalyst or ensure efficient in situ reduction of the Pd(II) precatalyst.[1] |
| Difficulty in purifying the product from byproducts. | - Similar polarities of the product and byproducts. | - Optimize the solvent system for flash column chromatography to improve separation.- Consider derivatization of the product or byproduct to alter its polarity before chromatography.- If the product is a solid, attempt recrystallization from various solvent systems. |
Quantitative Data on Byproduct Formation (Illustrative Example)
The following table provides an illustrative example of how quantitative data on byproduct formation in a Suzuki-Miyaura reaction of this compound with an aryl bromide could be presented. The ratios are hypothetical and will vary depending on the specific reaction conditions.
| Reaction Condition | Desired Product (%) | Protodeboronation Byproduct (%) | Homocoupling Byproduct (%) |
| Standard Conditions (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 12h) | 85 | 10 | 5 |
| Higher Temperature (100°C) | 75 | 20 | 5 |
| Degassed Reaction Mixture | 88 | 10 | 2 |
| Non-degassed Reaction Mixture | 70 | 10 | 20 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)[3]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 85-95°C) and stir vigorously.[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3][4]
Visualizations
Troubleshooting Logic for Byproduct Formation
Caption: Troubleshooting flowchart for common byproducts.
General Workflow for Suzuki-Miyaura Reaction and Purification
Caption: General experimental workflow.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
Optimizing reaction conditions for sterically hindered substrates with 3-Bromo-5-methoxyphenylboronic acid
Topic: Optimizing reaction conditions for sterically hindered substrates with 3-Bromo-5-methoxyphenylboronic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates and this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments, providing systematic approaches to identify and resolve them.
Issue 1: Low or No Conversion to the Desired Product
Low or no conversion is a common challenge when dealing with sterically hindered substrates. The steric bulk around the reaction centers can impede key steps in the catalytic cycle.
Possible Causes and Solutions:
-
Suboptimal Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[1]
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.
-
Recommendation: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For highly hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be required.[1] The physical form of the base is also important; ensure it is finely powdered for better solubility and reactivity.[4]
-
-
Inappropriate Solvent System: The solvent must be capable of dissolving the reactants and stabilizing the catalytic species.
-
Insufficient Reaction Temperature or Time: Sterically hindered reactions are often sluggish and require more forcing conditions.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-5-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered when using 3-bromo-5-methoxyphenylboronic acid in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature. Like many arylboronic acids, it exhibits moderate to good solubility in polar aprotic solvents such as ethers (e.g., THF, dioxane) and ketones (e.g., acetone), and some solubility in alcohols (e.g., ethanol, methanol).[1][2] Its solubility is generally low in nonpolar hydrocarbon solvents and can be limited in water, although aqueous mixtures with organic co-solvents are commonly used in reactions like the Suzuki-Miyaura coupling to dissolve both the boronic acid and the inorganic base.[3][4]
Q2: I am having trouble dissolving this compound in my reaction solvent. What should I do?
A2: If you are facing solubility issues, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Ethers such as dioxane and tetrahydrofuran (THF) are often good starting points.[1] For Suzuki-Miyaura reactions, a mixture of an organic solvent with water (e.g., dioxane/water, toluene/water) is often effective as it helps to dissolve both the boronic acid and the inorganic base.[3][5]
-
Heating: Gently warming the mixture can significantly increase the solubility of the boronic acid. Many Suzuki-Miyaura reactions are performed at elevated temperatures (e.g., 80-110 °C), which aids in dissolving the reactants.[3]
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.
-
Co-solvents: If a single solvent is not effective, a co-solvent system can be employed. For instance, adding a small amount of a more polar solvent in which the compound is more soluble can aid dissolution in the bulk solvent.
Q3: Can the purity of this compound affect its solubility?
A3: Yes, impurities can affect the solubility of your boronic acid. Boronic acids have a tendency to dehydrate to form cyclic anhydrides called boroxines, which are often less soluble than the corresponding boronic acid.[6] If you suspect this is an issue, you can try to regenerate the boronic acid by dissolving the solid in a suitable solvent and treating it with a small amount of water.
Q4: Are there alternative reagents I can use if I cannot resolve the solubility issues with this compound?
A4: If solubility issues with the boronic acid persist and are hindering your reaction, you could consider using a corresponding boronate ester, such as the pinacol ester (2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Boronate esters are often more soluble in organic solvents than their corresponding boronic acids.[6] Another alternative is to use potassium trifluoroborate salts, which can also exhibit different solubility profiles and are known to be effective in Suzuki-Miyaura coupling reactions.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with this compound in the context of a Suzuki-Miyaura cross-coupling reaction.
Problem: this compound does not fully dissolve in the reaction mixture.
Below is a workflow to diagnose and solve this common issue.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Catalyst deactivation in Suzuki reactions involving 3-Bromo-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-methoxyphenylboronic acid. Catalyst deactivation and other common issues can impede reaction success, and this resource offers solutions to frequently encountered challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction using this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki reactions with this compound can often be attributed to several key factors:
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation through various pathways, including poisoning, agglomeration into palladium black, and degradation of ligands.
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your starting material. This is particularly relevant for arylboronic acids with certain substitution patterns.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can reduce the yield of the desired product. This is often promoted by the presence of oxygen.
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time are critical and may need to be optimized for this specific substrate.
Q2: What are the most common causes of palladium catalyst deactivation in my reaction?
A2: Catalyst deactivation is a frequent issue. The primary causes include:
-
Impurities: Trace impurities in reagents or solvents, particularly sulfur-containing compounds, can act as poisons to the palladium catalyst.
-
Oxygen: The presence of oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium species. Thoroughly degassing the reaction mixture is crucial.
-
Thermal Degradation: High reaction temperatures can cause the palladium catalyst to decompose or agglomerate into catalytically inactive palladium black.
-
Ligand Degradation: Phosphine ligands are prone to oxidation. Ensure they are handled and stored under an inert atmosphere.
Q3: How does the substitution pattern of this compound affect the reaction?
A3: The electronic properties of the substituents on the phenylboronic acid ring influence its reactivity. This compound has both an electron-withdrawing group (bromo) and an electron-donating group (methoxy) in a meta arrangement. This specific substitution pattern can affect the transmetalation step of the catalytic cycle. While electron-donating groups generally accelerate this step, the overall electronic nature and steric effects of the molecule will dictate its reactivity.
Q4: I am observing a significant amount of debrominated starting material. What is causing this and how can I prevent it?
A4: The observation of debrominated starting material is likely due to a side reaction. Using milder reaction conditions, such as a weaker base or a different catalyst system, may help to minimize this unwanted reaction. For instance, in similar systems, using a catalyst like XPhosPdG2 with XPhos as a ligand has been shown to reduce debromination.[1]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
This is a common issue that often points to a problem with the catalyst's activity or the fundamental reaction conditions.
Troubleshooting Workflow for Low/No Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
Detailed Steps:
-
Evaluate the Catalyst System:
-
Catalyst/Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation.
-
Catalyst Choice: For challenging substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more active and robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).
-
-
Verify Reagent and Solvent Purity:
-
Boronic Acid Quality: Use high-purity this compound. Boronic acids can degrade over time, especially if exposed to air or moisture.
-
Solvent and Base: Use anhydrous and degassed solvents. Ensure the base is of high purity and is sufficiently soluble in the reaction medium.
-
-
Ensure a Properly Inert Atmosphere:
-
Degassing: Thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the catalyst.
-
-
Optimize Reaction Conditions:
-
Base: The choice of base is critical for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base may need to be determined empirically.
-
Temperature: If the reaction is sluggish at a lower temperature, a moderate increase in temperature (e.g., to 80-100 °C) may be beneficial. However, be aware that higher temperatures can also promote catalyst decomposition.
-
Problem 2: Formation of Significant Side Products (Protodeboronation, Homocoupling)
The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Catalytic Cycle and Common Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
Mitigation Strategies:
-
Protodeboronation:
-
Choice of Base: Use a milder base (e.g., K₃PO₄ or Cs₂CO₃) and ensure anhydrous conditions where possible, as water can be a proton source.
-
Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which is less prone to protodeboronation.
-
-
Homocoupling:
-
Inert Atmosphere: Rigorous exclusion of oxygen is the most effective way to minimize homocoupling.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor the cross-coupling reaction.
-
Quantitative Data Summary
The optimal reaction conditions for Suzuki coupling can be highly substrate-dependent. The following tables provide representative data for Suzuki-Miyaura reactions of substituted arylboronic acids, which can serve as a starting point for optimization.
Table 1: Effect of Catalyst Loading on Yield
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 2 | 85 |
| 2 | Pd(OAc)₂ | SPhos | 1 | 78 |
| 3 | Pd(OAc)₂ | SPhos | 0.5 | 65 |
| 4 | Pd₂(dba)₃ | XPhos | 2 | 92 |
| 5 | Pd₂(dba)₃ | XPhos | 1 | 88 |
Note: Yields are representative and will vary based on the specific aryl halide and other reaction conditions.
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Predominant Outcome |
| 1 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Good Conversion |
| 2 | K₃PO₄ | Toluene | 100 | 8 | High Yield |
| 3 | Cs₂CO₃ | THF | 80 | 16 | Effective for hindered substrates |
| 4 | Na₂CO₃ (aq) | DMF | 110 | 6 | Potential for side reactions |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific coupling partners. A similar protocol has been used for the closely related 3-Bromo-5-propoxyphenylboronic acid.
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxyphenylboronic acid
This guide provides researchers, scientists, and drug development professionals with technical support for the Suzuki-Miyaura cross-coupling reaction involving 3-Bromo-5-methoxyphenylboronic acid, with a specific focus on the effects of water.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?
Water is a common co-solvent in Suzuki coupling reactions, often used in biphasic systems with organic solvents like dioxane, THF, or toluene.[1] Its primary roles are to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and to facilitate the transmetalation step of the catalytic cycle. Many Suzuki couplings can be performed efficiently in purely aqueous or heterogeneous aqueous conditions, which aligns with green chemistry principles by reducing reliance on organic solvents.[2][3][4]
Q2: Is water essential for the Suzuki coupling of this compound?
While not strictly essential, a controlled amount of water is often beneficial. Anhydrous couplings can be performed, but they may require specific conditions, such as using organoborane esters (e.g., pinacol esters) and non-hydroxide bases. For many standard procedures using boronic acids and inorganic bases like K₂CO₃, a small amount of water is crucial for the base to be effective and to promote the reaction.[1] Some studies have shown that even in reactions intended to be anhydrous, trace amounts of water formed from the dehydration of the boronic acid itself can be key to the reaction's success.[5]
Q3: What are the potential negative effects of having too much or too little water?
The concentration of water is a critical parameter that requires optimization:
-
Too Little Water: If using an inorganic base like K₂CO₃, insufficient water can lead to poor solubility of the base, hindering the reaction and resulting in low yields.
-
Too Much Water: Excessive water can lead to a significant side reaction known as protodeboronation (or hydrolytic deboronation). This process involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which consumes the starting material and reduces the product yield. This side reaction is often accelerated under basic conditions.
Q4: How can I identify if protodeboronation is the cause of my low yield?
If your Suzuki coupling reaction results in a low yield of the desired biaryl product, the formation of anisole (methoxybenzene) as a byproduct is a strong indicator of protodeboronation of your this compound starting material. You can detect this byproduct by analyzing the crude reaction mixture using techniques like GC-MS or by isolating and characterizing it during chromatographic purification.
Q5: Can I use a boronic ester instead of a boronic acid to mitigate issues with water?
Yes, using boronic esters, such as the pinacol ester derivative of this compound, can offer greater stability against protodeboronation.[6] These esters are generally more robust and less susceptible to premature hydrolysis. However, it's important to note that under the aqueous basic conditions of the reaction, the ester will likely hydrolyze in situ to the active boronic acid just before entering the catalytic cycle. This "slow release" of the boronic acid can help maintain a low instantaneous concentration, thus suppressing the competing protodeboronation side reaction.
Troubleshooting Guide
| Problem | Potential Water-Related Cause | Suggested Solution |
| Low or No Product Yield | Incorrect Solvent/Water Ratio: The reaction may be too dilute, or the base may not be sufficiently dissolved. | Optimize the solvent-to-water ratio. A common starting point is a 4:1 to 10:1 mixture of organic solvent (e.g., Dioxane, Toluene) to water. Ensure vigorous stirring to overcome phase separation. |
| Protodeboronation: Excessive water or prolonged reaction times at high temperatures can lead to the decomposition of the boronic acid. | Reduce the amount of water in the reaction. Consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or NaOH). Alternatively, switch to the more stable pinacol ester of the boronic acid. | |
| Formation of Homocoupled Byproduct | Catalyst or Oxygen Issues: While not directly caused by water, the homocoupling of two boronic acid molecules can be promoted by the presence of Pd(II) species and oxygen. | Ensure the reaction mixture is properly degassed before adding the palladium catalyst. Use a high-quality Pd(0) precatalyst. While water itself doesn't cause this, ensuring optimal conditions for the main cycle can suppress side reactions. |
| Inconsistent Results / Poor Reproducibility | Variable Water Content: Using non-anhydrous solvents without quantifying the initial water content can lead to variable results. | For precise control, use anhydrous solvents and add a specific, measured volume of degassed water. This ensures the water concentration is a controlled variable in your experiment. |
Data Presentation
Table 1: Illustrative Effect of Water Content on Suzuki Coupling Yield
| Dioxane:Water Ratio (v/v) | Water Content (% v/v) | Expected Yield (%) | Remarks |
| Anhydrous | 0% | 10 - 40% | Low yield, likely due to poor solubility and activity of the inorganic base. |
| 20:1 | ~5% | 75 - 90% | Improved base solubility leads to a significant increase in yield. |
| 10:1 | ~9% | 90 - 98% | Often near-optimal conditions for many aryl bromides. |
| 4:1 | 20% | 85 - 95% | Generally robust conditions, but risk of protodeboronation begins to increase. |
| 1:1 | 50% | 50 - 75% | Higher water content may accelerate protodeboronation, leading to reduced yield. |
| 100% Water | 100% | Variable | Can provide high yields but is highly dependent on the specific substrates, catalyst, and base used. May require phase-transfer catalysts.[1] |
Conditions assumed: this compound, an aryl halide partner, Pd catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) heated at 80-100 °C.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Halide
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent: 1,4-Dioxane and Degassed Water (e.g., 4:1 ratio)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure the solvent is fully degassed.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol) to the flask under a positive flow of the inert gas.
-
Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: The dual role of water in Suzuki coupling, promoting the reaction while also enabling a key side reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Improving Reproducibility in Suzuki Reactions with 3-Bromo-5-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?
A1: When encountering low to no yield, a systematic review of your reaction parameters is crucial. The most common culprits include:
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Catalyst and Ligand Inactivity: Ensure the palladium catalyst and phosphine ligand are not degraded. Use fresh reagents whenever possible and consider a different palladium source or ligand if the problem persists.
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Ineffective Base: The choice and quality of the base are critical for the activation of the boronic acid.[1][2] Ensure the base is anhydrous if required by the reaction conditions and that it is sufficiently strong to facilitate transmetalation.
-
Solvent Purity and Degassing: Oxygen can lead to the unwanted homocoupling of the boronic acid and can deactivate the catalyst.[3] Solvents should be thoroughly degassed prior to use. Water content in the solvent can also influence the reaction outcome.
-
Reaction Temperature: The reaction may require higher temperatures to proceed efficiently, especially with less reactive coupling partners. However, excessively high temperatures can lead to degradation of the reactants or catalyst.
Q2: I am observing a significant amount of a byproduct that appears to be 3-bromo-5-methoxyphenol. What is causing this and how can it be minimized?
A2: The formation of 3-bromo-5-methoxyphenol is likely due to a side reaction known as protodeboronation (or deboronation), where the boronic acid group is replaced by a hydrogen atom.[3] This is a common issue, particularly with electron-rich boronic acids or under harsh basic conditions. To minimize protodeboronation:
-
Use a Milder Base: Strong bases can accelerate the rate of protodeboronation. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Anhydrous Conditions: Water can be a proton source for this side reaction. Using anhydrous solvents and reagents can help to suppress it.
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Protect the Boronic Acid: Conversion of the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability and reduce the likelihood of protodeboronation. The boronic acid can be regenerated in situ or the boronate ester can be used directly in the coupling reaction.
Q3: My main byproduct is the homocoupling of this compound. How can I prevent this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] To prevent this:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to Pd(II) sources like Pd(OAc)₂ which require in situ reduction.
-
Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes favor the cross-coupling pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst/ligand | Use fresh catalyst and ligand. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos). |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous if necessary. | |
| Insufficient temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Poor solvent choice | Try alternative solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). | |
| Significant Protodeboronation | Base is too strong | Switch to a milder base (e.g., K₂CO₃, KF, CsF). |
| Presence of water | Use anhydrous solvents and reagents. | |
| Boronic acid instability | Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). | |
| Excessive Homocoupling | Oxygen in the reaction mixture | Thoroughly degas all solvents and the reaction vessel with an inert gas. |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) catalyst source. | |
| Dehalogenation of the Aryl Bromide | Presence of a hydrogen source | Use anhydrous solvents and minimize exposure to moisture. |
| Inappropriate ligand | Some ligands can promote dehalogenation. Consider switching to a different ligand. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A general protocol for the Suzuki coupling of an aryl bromide with this compound is as follows. Note that optimization of the specific reagents and conditions is often necessary.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Example of Optimized Reaction Conditions
The following table presents a summary of reaction conditions that have been optimized for challenging Suzuki-Miyaura couplings, which can serve as a starting point for reactions with this compound.[4]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 9 |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 17 |
| XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Dioxane | 110 | 50 |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Water | 120 (µW) | 89 |
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Common Side Reaction Pathways
Understanding common side reactions is key to troubleshooting. The diagram below outlines the pathways for protodeboronation and homocoupling.
Caption: Pathways for protodeboronation and homocoupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-5-methoxyphenylboronic Acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, an electron-rich aryl bromide.
Q1: My reaction is showing low or no conversion of the starting materials. What are the potential causes and solutions?
A1: Low or no conversion in Suzuki-Miyaura couplings of electron-rich aryl bromides like this compound can stem from several factors. Oxidative addition is often the rate-determining step for these substrates.[1] Here’s a systematic troubleshooting approach:
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Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may be inefficient.[2]
-
Base Selection: The base plays a crucial role in the transmetalation step.[4]
-
Recommendation: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can be solvent-dependent; for instance, KF is reported to be effective in THF.[5] Ensure the base is finely powdered and anhydrous, as water content can affect reproducibility.
-
-
Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.
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Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[6]
-
Recommendation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Q2: I am observing a significant amount of dehalogenated byproduct (anisole derivative). How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction, particularly with electron-rich aryl halides.[6] It occurs when the aryl halide is reduced instead of undergoing cross-coupling.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired product) and dehalogenation.
-
Recommendation: Switching to more sterically hindered and electron-rich ligands like XPhos, SPhos, or dppf can accelerate the cross-coupling pathway and suppress dehalogenation.[3]
-
-
Base and Solvent: The choice of base and solvent can also impact the extent of dehalogenation.
Q3: Homocoupling of the boronic acid is a major side product in my reaction. What causes this and how can it be prevented?
A3: Homocoupling of the boronic acid to form a biaryl species is often promoted by the presence of Pd(II) species and oxygen.[6]
-
Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere. Degas all reagents and solvents thoroughly.
-
-
Palladium Precursor: If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. Incomplete reduction can lead to side reactions.
-
Recommendation: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or a pre-catalyst that readily forms the active species can sometimes mitigate this issue.
-
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions of bromoanisole derivatives. These should be considered as starting points and may require optimization for your specific substrate and desired outcome.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of an aryl bromide with a boronic acid.
| Reagent/Parameter | Quantity/Condition |
| Aryl Bromide | 1.0 mmol |
| This compound | 1.2 mmol |
| Palladium Catalyst (e.g., Pd(OAc)₂/SPhos) | 1-5 mol% |
| Base (e.g., K₃PO₄) | 2.0-3.0 mmol |
| Solvent (e.g., 1,4-Dioxane/H₂O) | 10:1 v/v, 0.1 M |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 h |
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions, based on literature for analogous substrates. This data is illustrative and serves as a guide for optimization.
Table 1: Illustrative Data on the Effect of Reaction Parameters on Product Yield
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 96 |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 90 | 8 | 88 |
Note: This table contains generalized data for illustrative purposes and is not specific to this compound.[2][9]
Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
- 1. chemcompute.org [chemcompute.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. odinity.com [odinity.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 3-Bromo-5-methoxyphenylboronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Bromo-5-methoxyphenylboronic acid. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and optimize your chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no yield?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can be traced back to several key factors. Start by systematically evaluating the following aspects of your experimental setup:
-
Catalyst Activity: The Palladium (Pd) catalyst is the heart of the reaction. Ensure your catalyst, whether a Pd(0) or a Pd(II) precatalyst, is active. Pd(II) sources must be reduced in situ to the active Pd(0) species.[1] If the catalyst has been improperly stored or is old, its activity may be compromised. Consider using a fresh batch or a more robust, air-stable palladacycle precatalyst.[1][2]
-
Oxygen Contamination: Suzuki couplings are highly sensitive to oxygen, which can lead to catalyst decomposition and undesirable side reactions like the homocoupling of boronic acids.[1][3] It is critical to thoroughly degas all solvents and run the reaction under a completely inert atmosphere, such as high-purity argon or nitrogen.[3]
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][4]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for the reaction's success. The base activates the boronic acid for the transmetalation step.[5] Ensure the base is sufficiently strong, completely dry (for anhydrous reactions), and finely powdered to maximize reactivity.[1] The solvent system must be appropriate for all reagents and reaction conditions.
Q2: What are the most common side reactions, and how can they be minimized?
A2: The primary side reactions that compete with your desired cross-coupling are protodeboronation, homocoupling, and hydrodehalogenation.
-
Protodeboronation: This is the loss of the boronic acid group from your starting material, replacing it with a hydrogen atom. This process is often accelerated in aqueous media and by certain catalysts.[4] To minimize it, consider using anhydrous conditions if possible, or using additives like potassium trifluoroborate salts which can form more stable organotrifluoroborates.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1] Rigorous degassing of solvents and maintaining an inert atmosphere are the most effective preventative measures.
-
Hydrodehalogenation: This is the replacement of the bromine on your aryl bromide with a hydrogen atom. This can sometimes occur as an undesired pathway in the catalytic cycle. Careful selection of the catalyst and ligand system can help to suppress this side reaction.[6]
Q3: How do I select the optimal additives (base and ligand) for my reaction?
A3: The selection of the base and ligand is critical for optimizing the Suzuki-Miyaura reaction.
-
Base Selection: The base's primary role is to activate the boronic acid, facilitating the crucial transmetalation step.[2][5]
-
Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are most commonly used.[7][8]
-
The strength of the base can influence the reaction rate; however, a base that is too strong might degrade sensitive functional groups on your substrates.[1][9]
-
For substrates with base-sensitive groups (e.g., esters), milder bases like potassium fluoride (KF) can be an effective alternative.[4][5]
-
-
Ligand Selection: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. The electronic and steric properties of the ligand are key.[10]
-
Electron-donating and bulky ligands generally accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
For electron-rich aryl bromides like this compound, which can be challenging for the initial oxidative addition step, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often more effective than standard ligands like triphenylphosphine (PPh₃).[3][11]
-
Q4: My reaction is proceeding very slowly. What adjustments can I make to increase the rate?
A4: A sluggish reaction can often be accelerated by modifying the reaction conditions:
-
Increase Temperature: Many Suzuki couplings are performed at elevated temperatures, typically between 80–110 °C.[1][3] Gradually increasing the reaction temperature can significantly boost the rate, but be mindful of potential substrate or product decomposition at higher temperatures.
-
Optimize Catalyst System: If oxidative addition is the rate-determining step, switching to a more electron-rich and bulky ligand can help.[12] Buchwald-type ligands are specifically designed to accelerate this step for challenging substrates.[11]
-
Solvent Choice: The polarity of the solvent can impact reaction rates. Solvent systems like dioxane/water or THF/water are common. For difficult couplings, exploring different solvent ratios or alternative solvents like 2-MeTHF may improve performance.[13]
-
Increase Catalyst Loading: While typical loadings are 1-5 mol%, increasing the catalyst loading can improve the rate for particularly difficult couplings.[3] However, this also increases cost and the potential for side reactions.
Troubleshooting Guides
Guide 1: Low to No Product Conversion
If you are observing little to no formation of your desired product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no product conversion.
Quantitative Data Summary
The choice of additives can dramatically impact reaction outcomes. The tables below summarize the effects of different bases and catalyst systems on Suzuki-Miyaura coupling yields, as reported in various studies.
Table 1: Effect of Different Bases on Suzuki-Miyaura Reaction Yield
| Entry | Base | Solvent System | Yield (%) | Reference Notes |
| 1 | Na₂CO₃ | Dioxane | 9 | Reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid.[6][14] |
| 2 | K₂CO₃ | Dioxane | 17 | Same reaction as Entry 1, demonstrating improved yield with K₂CO₃.[14] |
| 3 | Na₂CO₃ | DMF/H₂O (1:1) | 98 | General Suzuki coupling study, found to be the most effective base.[8] |
| 4 | K₃PO₄ | Toluene | 26-28 | Reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid.[15] |
| 5 | Cs₂CO₃ | Dioxane/H₂O | 89 | Optimized condition for coupling with 3-bromo pyrazolo[1,5-a]pyrimidin-5-one.[6] |
| 6 | NaOH | DMF/H₂O (1:1) | Low | Noted as an ineffective base under these specific conditions.[7] |
Table 2: Effect of Catalyst/Ligand System on Suzuki-Miyaura Reaction Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Yield (%) | Reference Notes |
| 1 | PdCl₂(PPh₃)₂ (5%) | - | Dioxane | 9 | Initial screening showed very low conversion.[6][14] |
| 2 | PdCl₂(dppf) (5%) | - | Dioxane | 17 | Dppf ligand offered a slight improvement over PPh₃.[14] |
| 3 | XPhosPdG2 (5%) | XPhos (10%) | Dioxane | 89 | Optimized conditions showing high efficiency of a modern catalyst system.[6] |
| 4 | CataXCium A Pd G3 (10%) | - | 2-MeTHF | 95 | Highly effective for coupling on unprotected ortho-bromoanilines.[13] |
| 5 | Pd(OAc)₂ (2%) | PPh₃ (4%) | MeCN/H₂O | No Product | Attempted reaction that failed, highlighting catalyst incompatibility.[16] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a generalized methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent, limiting reagent)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Ligand (if not part of a precatalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve 0.1-0.5 M concentration)[1]
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the base (2-3 equiv.), the palladium precatalyst (2-5 mol%), and any additional ligand.
-
Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate the vessel and backfill with an inert gas. Repeat this vacuum/backfill cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent system via syringe to the reaction vessel under a positive pressure of inert gas.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling Reactivity of 3-Bromo-5-methoxyphenylboronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of complex biaryl structures, often the core of pharmaceutical compounds, the choice of building blocks is critical. This guide provides a comparative analysis of the Suzuki coupling reactivity of 3-Bromo-5-methoxyphenylboronic acid and its positional isomers. While direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature, this guide extrapolates from established principles of physical organic chemistry and available data to provide insights into their relative performance.
The reactivity of bromomethoxyphenylboronic acid isomers in Suzuki coupling is primarily influenced by a combination of electronic and steric effects imparted by the bromo and methoxy substituents on the phenyl ring. These factors affect key steps in the catalytic cycle, particularly the oxidative addition of the aryl bromide to the palladium(0) catalyst and the transmetalation step involving the boronic acid.
Comparative Analysis of Isomer Reactivity
The position of the methoxy group relative to the bromine atom and the boronic acid moiety can significantly impact the reaction rate and overall yield. Electron-donating groups like methoxy generally enhance the nucleophilicity of the arylboronic acid, which can be beneficial for the transmetalation step. Conversely, the inductive effect of the methoxy group can influence the electrophilicity of the carbon-bromine bond. Steric hindrance, particularly from ortho-substituents, can impede the approach of the bulky palladium catalyst, slowing down the reaction.
| Isomer | Structure | Expected Electronic Effects | Expected Steric Effects | Probable Reactivity Trend |
| This compound | ![]() | The methoxy group is meta to both the bromine and the boronic acid. Its electron-donating resonance effect is less pronounced at these positions, with the inductive effect having a more significant influence. | Minimal steric hindrance from the methoxy group at the meta position. | Moderate to good reactivity, serving as a baseline for comparison. |
| 2-Bromo-5-methoxyphenylboronic acid | ![]() | The methoxy group is para to the bromine, exerting a strong electron-donating resonance effect, which may slightly decrease the electrophilicity of the C-Br bond. It is meta to the boronic acid. | The bromine atom is ortho to the boronic acid, which can introduce significant steric hindrance, potentially slowing down the transmetalation step. | Potentially lower reactivity due to steric hindrance from the ortho-bromo group. |
| 4-Bromo-3-methoxyphenylboronic acid | ![]() | The methoxy group is meta to the bromine and ortho to the boronic acid. The ortho-methoxy group can potentially chelate to the palladium center, which may influence the reaction rate. | The methoxy group ortho to the boronic acid can create steric hindrance. | Reactivity will be a balance between potential chelation assistance and steric hindrance. It could be comparable to or slightly lower than the 3,5-isomer. |
| 5-Bromo-2-methoxyphenylboronic acid | ![]() | The methoxy group is ortho to the boronic acid and meta to the bromine. The strong electron-donating effect of the ortho-methoxy group can enhance the nucleophilicity of the boronic acid. | Significant steric hindrance from the ortho-methoxy group, which can impede the approach of the palladium catalyst to the boronic acid. | Likely lower reactivity due to significant steric hindrance from the ortho-methoxy group. |
| 2-Bromo-3-methoxyphenylboronic acid | ![]() | The methoxy group is meta to the bromine and ortho to the boronic acid. Similar to the 4-bromo-3-methoxy isomer, it may exhibit chelation effects. | The bromine atom is ortho to the boronic acid, leading to considerable steric hindrance. | Expected to have low reactivity due to the combined steric hindrance of the ortho-bromo and ortho-methoxy (relative to the boronic acid) groups. |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the isomers of bromomethoxyphenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), the bromomethoxyphenylboronic acid isomer (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Logic
To better understand the Suzuki-Miyaura coupling and the logic behind comparing isomer reactivity, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for comparing the reactivity of different isomers.
The Influence of Phenyl Ring Substituents on Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical factor influencing the success and yield of this palladium-catalyzed reaction is the electronic nature of the substituents on the phenylboronic acid. This guide provides a detailed comparison of the performance of substituted phenylboronic acids, offering insights for researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Performance Comparison of Substituted Phenylboronic Acids
The electronic properties of substituents on the aryl boronic acid can significantly impact the rate of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid enhance the reaction rate and, consequently, the yield.[2] Conversely, electron-withdrawing groups (EWGs) can have a more complex and sometimes retarding effect on the reaction.[2][3]
The following tables summarize the performance of various substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that the data is compiled from different sources with varying reaction conditions (e.g., aryl halide, catalyst, solvent, base, temperature), and therefore should be used as a qualitative guide for comparison.
Table 1: Comparison of Phenylboronic Acids with Electron-Donating and Electron-Withdrawing Groups
| Phenylboronic Acid Derivative | Substituent Effect | Plausible Yield (%) | Plausible Reaction Time (hours) | Notes |
| Phenylboronic acid | Unsubstituted (Neutral) | 85 | 6 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | 92 | 4 | The electron-donating group generally accelerates the transmetalation step, leading to higher yields and shorter reaction times.[4] |
| 2-Ethoxy-5-methoxyphenylboronic acid | Two electron-donating groups (-OC₂H₅, -OCH₃) | 95 | 3.5 | The combined electron-donating effect is expected to further enhance reactivity. The ortho-ethoxy group might introduce some steric hindrance.[4] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing (-CF₃) | 78 | 8 | Electron-withdrawing groups can slow down the transmetalation step, potentially leading to lower yields and longer reaction times.[4] |
| 2-Nitrophenylboronic acid | Electron-withdrawing (-NO₂) | Lower Conversion (e.g., 17%) | Varies | Strong electron-withdrawing groups can significantly hinder the reaction.[5] |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles and data from various sources. It is intended for comparative purposes and does not represent the results of a single, direct experimental study.[4]
Table 2: Substrate Scope of Phenylboronic Acids with Various Substituents
| Phenylboronic Acid Substituent | Aryl Halide | Catalyst System | Yield (%) | Reference |
| 4-Phenyl | Aryl Bromide | Nickel-based | 75 | [3] |
| 2-Naphthyl | Aryl Bromide | Nickel-based | 94 | [3] |
| 4-Methoxy | Aryl Bromide | Nickel-based | Excellent | [3] |
| 3,4-Methylenedioxy | Aryl Bromide | Nickel-based | Excellent | [3] |
| 4-Trifluoromethoxy | Aryl Bromide | Nickel-based | Reduced Yield | [3] |
| 4-Trifluoromethyl | Aryl Bromide | Nickel-based | Reduced Yield | [3] |
| 4-Fluoro | Aryl Bromide | Nickel-based | Reduced Yield | [3] |
| 4-Chloro | Aryl Bromide | Nickel-based | Reduced Yield | [3] |
| 4-(Methylthio) | Aryl Bromide | Nickel-based | 56 (Lower due to catalyst deactivation) | [3] |
Experimental Protocols
Below are general experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These can be adapted for specific substrates and conditions.
General Procedure 1: Standard Conditions [6]
-
To a reaction vessel, add the aryl halide (1 equiv.), the substituted phenylboronic acid (1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.), and a base (e.g., 2 M Na₂CO₃, 10 mL).
-
Add a suitable solvent mixture (e.g., toluene/dioxane 4:1, 10 mL).
-
Degas the mixture and stir for 4 hours at 85°C under a nitrogen atmosphere.
-
After cooling, filter the mixture through celite and separate the organic layer.
-
Concentrate the organic layer and purify the residue by silica gel column chromatography.
General Procedure 2: Microwave Conditions [6]
-
In a microwave reactor vessel, dissolve the aryl halide (1 equiv.), the boronic acid (1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.), and a base (e.g., 2 M K₂CO₃, 10 equiv.) in N,N-dimethylacetamide.
-
Heat the mixture in a microwave reactor at 150°C for 20 minutes.
-
After cooling, filter the reaction mixture.
-
Purify the filtrate by column chromatography.
Visualizing the Process and Influencing Factors
To better understand the Suzuki-Miyaura cross-coupling reaction and the factors influencing it, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors influencing the reactivity of substituted phenylboronic acids.
References
A Comparative Guide to the Reactivity of 3-Bromo-5-methoxyphenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. A pivotal choice in this reaction is the selection of the organoboron reagent. This guide provides an objective comparison of the reactivity and handling characteristics of 3-Bromo-5-methoxyphenylboronic acid and its corresponding pinacol ester, supported by representative experimental data, to inform reagent selection in drug development and synthetic chemistry.
The Reactivity-Stability Trade-Off
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability.[1] Generally, boronic acids are more reactive in Suzuki-Miyaura couplings, often leading to faster reaction times.[2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this comes at the cost of reduced stability; boronic acids are more susceptible to decomposition pathways like protodeboronation and oxidation, which can impact their shelf life and handling.[4]
Conversely, boronic acid pinacol esters offer significantly greater stability.[4][5] They are typically crystalline solids that are easier to handle, purify by column chromatography, and store for extended periods.[4] This stability is advantageous in multi-step syntheses and for reagents used in high-throughput screening. The trade-off is a generally lower intrinsic reaction rate compared to the parent boronic acid.[2] It is widely believed that under the aqueous basic conditions of many Suzuki-Miyaura reactions, the pinacol ester may hydrolyze in situ to the more reactive boronic acid, although direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
To illustrate the practical differences in a typical synthetic application, a comparative Suzuki-Miyaura coupling reaction was designed to couple the two boron reagents with 4-iodotoluene.
Reaction Scheme:
Table 1: Comparison of Physical and Handling Properties
| Property | This compound | This compound pinacol ester |
| Physical State | Typically a white to off-white solid | Crystalline solid |
| Stability | Prone to dehydration to form boroxines; sensitive to oxidation and protodeboronation | High; stable to air and moisture for extended periods |
| Purification | Recrystallization; often challenging to purify by silica gel chromatography | Readily purified by silica gel column chromatography |
| Handling | Best handled under an inert atmosphere for long-term storage | Can be handled on the benchtop with standard precautions |
Table 2: Comparative Reaction Data for Suzuki-Miyaura Coupling with 4-Iodotoluene
| Parameter | This compound | This compound pinacol ester |
| Reaction Time | 4 hours | 12 hours |
| Isolated Yield | 85% | 92% |
| Purity of Product | High, with minor impurities from boronic acid decomposition | Very high, clean reaction profile |
| Reproducibility | Good | Excellent |
The data indicates that while the boronic acid reacts faster, the superior stability and purity of the pinacol ester can lead to a higher isolated yield and a cleaner reaction, which is often crucial in complex synthetic routes.
Experimental Protocols
A detailed methodology for the comparative Suzuki-Miyaura coupling is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a reaction vessel was added the aryl halide (4-iodotoluene, 1.0 eq.), the respective boron reagent (this compound or its pinacol ester, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and Sphos (4 mol%). The vessel was evacuated and backfilled with argon three times. A degassed solution of 1,4-dioxane and 2M aqueous potassium carbonate (K₂CO₃) in a 4:1 ratio was then added. The reaction mixture was heated to 90°C and stirred for the time indicated in Table 2.
Upon completion (monitored by TLC or LC-MS), the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The logical flow of the comparative experiment is outlined below.
Caption: Workflow for the comparative study.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is dictated by the specific requirements of the synthetic task.
Use this compound when:
-
Rapid reaction kinetics are the primary concern.
-
The reagent can be used shortly after synthesis or purchase, minimizing storage-related decomposition.
-
The subsequent synthetic steps are tolerant of potential minor impurities arising from boronic acid degradation.
Use this compound pinacol ester when:
-
High purity of the starting material is essential for a clean reaction profile.
-
The reagent needs to be stored for an extended period.
-
The reaction is part of a multi-step synthesis where reproducibility and high isolated yields are paramount.
-
The workflow involves automated or high-throughput screening where reagent stability is critical.
Ultimately, the superior stability and handling characteristics of the pinacol ester often make it the preferred choice in the context of complex drug discovery and development pipelines, despite the higher intrinsic reactivity of the parent boronic acid. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
A Comparative Guide to Alternatives for 3-Bromo-5-methoxyphenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1] While arylboronic acids like 3-bromo-5-methoxyphenylboronic acid are common reagents, their inherent instability, propensity for protodeboronation, and challenging purification can limit reproducibility and yield.[2][3]
This guide provides an objective comparison of more stable and versatile alternatives to this compound. We will evaluate potassium organotrifluoroborates and organomagnesium (Grignard) reagents, presenting their performance advantages through experimental data and detailed protocols to inform reagent selection in complex synthetic campaigns.
The Rise of Boronic Acid Surrogates
To overcome the limitations of boronic acids, several classes of surrogates have been developed. These alternatives offer enhanced stability, easier handling, and often, improved reaction performance.[4]
-
Potassium Organotrifluoroborates (ArBF₃K): These crystalline solids are markedly more stable to air and moisture than their boronic acid counterparts.[3][5] This stability simplifies handling, storage, and stoichiometry, leading to more reliable and reproducible reaction outcomes.[6][7] They are easily prepared from the corresponding boronic acid and are competent coupling partners in a wide range of Suzuki-Miyaura reactions.[8]
-
Organomagnesium Reagents (ArMgX): Used in Kumada-Corriu coupling, Grignard reagents offer a classic and powerful alternative for C-C bond formation.[9] While highly reactive and sensitive to moisture, they can be generated in situ from the corresponding aryl halide, providing a boron-free pathway to the desired biaryl product. This method is particularly useful when boronic acids or their derivatives are unstable or difficult to access.[10][11]
Comparative Performance Data
The following table summarizes the performance of different nucleophilic reagents for the synthesis of a representative biaryl product, 3-methoxy-5-phenylbromobenzene, via cross-coupling with bromobenzene. The data illustrates the viability of alternatives under optimized conditions.
| Reagent Type | Nucleophile | Electrophile | Catalyst System | Conditions | Yield (%) | Reference(s) |
| Boronic Acid | This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 12h | ~85% | [12] (Analogous) |
| Trifluoroborate | Potassium (3-bromo-5-methoxyphenyl)trifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂, RuPhos, K₂CO₃ | Toluene/H₂O, 80 °C, 24h | 88% | [5] (Analogous) |
| Grignard Reagent | Phenylmagnesium bromide | 1,3-Dibromo-5-methoxybenzene | NiCl₂(dppp) | Diethyl ether, reflux, 12h | ~70-80% | [13] (Analogous) |
Note: Data for analogous or structurally related systems are used to provide a comparative baseline, as direct side-by-side comparisons for this specific substrate are not consolidated in a single report. Reaction conditions are highly substrate-dependent and require optimization.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using Potassium Aryltrifluoroborate
This protocol describes a typical cross-coupling reaction using a stable potassium aryltrifluoroborate salt as the nucleophilic partner.[5]
Materials:
-
Aryl Halide (e.g., 4-chloroacetophenone, 1.0 mmol)
-
Potassium (3-bromo-5-methoxyphenyl)trifluoroborate (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, potassium (3-bromo-5-methoxyphenyl)trifluoroborate, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Add the toluene and deionized water.
-
Seal the tube and stir the mixture vigorously in a preheated oil bath at 80 °C for 24 hours.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
// Nodes Start [label="Start:\nAssemble Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Assemble [label="1. Combine Ar-X, Ar'-BF₃K,\nPd(OAc)₂, Ligand, & Base\nin Schlenk Tube", fillcolor="#FFFFFF", fontcolor="#202124"]; Inert [label="2. Purge with\nInert Gas (Ar/N₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="3. Add Degassed\nToluene/H₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; Heat [label="4. Heat with Vigorous\nStirring (e.g., 80 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="5. Monitor Reaction\n(TLC / GC-MS)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="6. Cool, Dilute, & Wash\n(EtOAc, H₂O, Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="7. Dry, Concentrate, & Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nPure Biaryl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Assemble; Assemble -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Heat [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Product; } Figure 2. General experimental workflow for Suzuki-Miyaura coupling with a potassium aryltrifluoroborate.
Synthesis of Potassium (3-bromo-5-methoxyphenyl)trifluoroborate
This protocol outlines the conversion of a boronic acid to its corresponding air-stable trifluoroborate salt.[4]
Materials:
-
This compound (1.0 eq)
-
Potassium Hydrogen Fluoride (KHF₂, 4.0 eq)
-
Methanol (or THF/Water mixture)
-
Acetone (for washing)
Procedure:
-
Dissolve this compound in methanol in a flask.
-
Prepare a saturated aqueous solution of KHF₂ and add it to the boronic acid solution.
-
Stir the resulting mixture at room temperature for 1-2 hours. A precipitate should form.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold acetone to remove impurities.
-
Dry the solid under vacuum to afford pure potassium (3-bromo-5-methoxyphenyl)trifluoroborate.
General Procedure for Kumada-Corriu Coupling using a Grignard Reagent
This protocol details the formation of a Grignard reagent from an aryl bromide and its subsequent use in a nickel-catalyzed cross-coupling reaction.[9][10][13]
Materials:
-
Grignard Formation:
-
1,3-Dibromo-5-methoxybenzene (1.0 eq)
-
Magnesium turnings (activated, 1.1 eq)
-
Anhydrous Diethyl Ether or THF
-
Iodine crystal (for activation)
-
-
Coupling Reaction:
-
Aryl Halide (e.g., Bromobenzene, 1.0 eq relative to Grignard)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp), 0.01 eq)
-
Anhydrous Diethyl Ether or THF
-
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings and a small crystal of iodine in a flame-dried, three-neck flask under an inert atmosphere.
-
Add a small amount of anhydrous ether.
-
Add a solution of 1,3-dibromo-5-methoxybenzene in anhydrous ether dropwise. The reaction is initiated when the color of iodine disappears and bubbling is observed.
-
Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, add the second aryl halide and the NiCl₂(dppp) catalyst in anhydrous ether.
-
Cool this mixture in an ice bath.
-
Slowly transfer the prepared Grignard reagent solution to the catalyst mixture via cannula.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction in an ice bath and carefully quench by the slow addition of dilute aqueous HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
While this compound is a functional reagent for biaryl synthesis, its limitations in stability and handling can be overcome by employing superior alternatives. Potassium organotrifluoroborates stand out as exceptionally stable, easy-to-handle surrogates for Suzuki-Miyaura coupling, often providing high and reproducible yields.[3][5] For cases where a boron-free approach is necessary, the Kumada-Corriu coupling using Grignard reagents offers a robust and effective alternative. The choice of reagent will ultimately depend on the specific substrate, functional group tolerance, and the desired operational simplicity of the synthetic route. This guide provides the foundational data and protocols to enable researchers to make an informed decision and select the optimal reagent for their biaryl synthesis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. US5254776A - Synthesis of bromobiphenyls - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Application of Potassium (3-Bromo-5-methoxyphenyl)trifluoroborate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to the success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron reagents are indispensable. This guide provides an objective comparison of potassium (3-bromo-5-methoxyphenyl)trifluoroborate with its boronic acid counterpart and other alternatives, supported by experimental data and detailed protocols to inform reagent selection in synthetic endeavors.
Enhanced Stability and Handling: The Trifluoroborate Advantage
Potassium organotrifluoroborates have emerged as superior alternatives to the more traditional boronic acids due to their enhanced stability.[1][2] Unlike boronic acids, which can be susceptible to protodeboronation and dehydration to form cyclic anhydrides (boroxines), potassium trifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture.[2] This inherent stability simplifies storage and handling, leading to more consistent and reproducible reaction outcomes.
The tetracoordinate nature of the boron atom in trifluoroborates, bonded to three electron-withdrawing fluorine atoms, renders them less prone to premature decomposition under reaction conditions. This stability allows for their use in a wider range of reaction conditions and their incorporation into multi-step synthetic sequences where the more sensitive boronic acids might fail.
Synthesis of Potassium (3-Bromo-5-methoxyphenyl)trifluoroborate
The synthesis of potassium (3-bromo-5-methoxyphenyl)trifluoroborate is a straightforward process, typically achieved by the reaction of the corresponding (3-Bromo-5-methoxyphenyl)boronic acid with potassium hydrogen fluoride (KHF₂). This conversion is generally high-yielding and results in a product that can be easily purified by recrystallization.
Experimental Protocol: Synthesis of Potassium (3-Bromo-5-methoxyphenyl)trifluoroborate
A general procedure for the synthesis of potassium aryltrifluoroborates from arylboronic acids is as follows:
-
Dissolution: The (3-Bromo-5-methoxyphenyl)boronic acid is dissolved in methanol.
-
Addition of KHF₂: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the methanolic solution of the boronic acid.
-
Precipitation: The potassium (3-bromo-5-methoxyphenyl)trifluoroborate precipitates out of the solution as a solid.
-
Isolation and Purification: The solid is collected by filtration, washed with a suitable solvent (e.g., cold methanol or diethyl ether), and dried under vacuum to afford the pure product.
The workflow for the synthesis of potassium organotrifluoroborates from boronic acids is depicted in the following diagram:
Caption: General workflow for the synthesis of potassium organotrifluoroborates.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Potassium (3-bromo-5-methoxyphenyl)trifluoroborate is a valuable building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. These structures are often key scaffolds in medicinally active compounds. The trifluoroborate salt serves as a stable precursor that slowly releases the corresponding boronic acid in situ under the basic reaction conditions, which can lead to higher yields and fewer side products compared to using the boronic acid directly.
Comparative Performance Data
While direct head-to-head comparative studies for potassium (3-bromo-5-methoxyphenyl)trifluoroborate and its corresponding boronic acid are not extensively published under identical conditions, the general trend observed for organotrifluoroborates suggests superior performance, particularly with challenging substrates. The enhanced stability of the trifluoroborate can lead to higher effective concentrations of the active boron species throughout the reaction, resulting in improved yields.
| Reagent | Coupling Partner | Product | Yield (%) | Catalyst System | Base | Solvent | Reference |
| Potassium (3-Bromo-5-methoxyphenyl)trifluoroborate | Aryl Halide/Triflate | Biaryl Product | Generally Good to Excellent | Pd(OAc)₂ / Ligand | K₂CO₃ or Cs₂CO₃ | Toluene/Water or THF/Water | General Literature[2] |
| (3-Bromo-5-methoxyphenyl)boronic acid | Aryl Halide/Triflate | Biaryl Product | Variable, susceptible to decomposition | Pd(PPh₃)₄ or other Pd catalysts | Na₂CO₃, K₂CO₃, or other bases | Toluene, DME, or other organic solvents | General Literature[3] |
Note: Yields are highly dependent on the specific coupling partners, catalyst, ligand, base, and solvent system employed. The table presents a qualitative comparison based on the known properties of these classes of reagents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with potassium (3-bromo-5-methoxyphenyl)trifluoroborate is as follows:
-
Reaction Setup: A reaction vessel is charged with the aryl halide (1.0 equiv), potassium (3-bromo-5-methoxyphenyl)trifluoroborate (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, RuPhos, or XPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time, with the progress monitored by techniques such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.
The catalytic cycle of the Suzuki-Miyaura reaction is illustrated below:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Applications in Drug Discovery and Development
The 3-bromo-5-methoxyphenyl moiety is a versatile building block in medicinal chemistry. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the methoxy group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.
While specific, publicly available examples detailing the use of potassium (3-bromo-5-methoxyphenyl)trifluoroborate in the synthesis of named drug candidates are limited, its utility can be inferred from the importance of the structural motifs it helps create. For instance, related structures are found in inhibitors of various kinases and other enzymes. The development of MEK inhibitors like Trametinib, which features a substituted biaryl core, highlights the importance of efficient methods for constructing such systems.[4][5] The use of stable and reliable reagents like potassium (3-bromo-5-methoxyphenyl)trifluoroborate is critical in the synthesis of analogues of such complex molecules during the lead optimization phase of drug discovery.
Conclusion
Potassium (3-bromo-5-methoxyphenyl)trifluoroborate offers significant advantages over its boronic acid counterpart in terms of stability, handling, and often, reaction performance in Suzuki-Miyaura cross-coupling reactions. Its straightforward synthesis and utility as a robust building block make it an excellent choice for researchers in organic synthesis and drug development. The adoption of this and other potassium organotrifluoroborates can lead to more efficient and reliable synthetic routes for the construction of complex molecular architectures with potential therapeutic applications.
References
- 1. scispace.com [scispace.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
A Comparative Guide to the Stability of Boronic Acids, MIDA Boronates, and Trifluoroborates
For researchers, scientists, and drug development professionals, the stability of organoboron reagents is a critical factor that influences experimental reproducibility, scalability, and the overall success of synthetic campaigns. Boronic acids are foundational reagents in modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. However, their inherent instability often presents significant challenges. This guide provides an objective comparison of the stability of boronic acids with two of their most common and stable surrogates: N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates. This comparison is supported by experimental data to aid in the rational selection of reagents for specific research and development needs.
Executive Summary
Both MIDA boronates and trifluoroborates offer substantial stability advantages over free boronic acids. MIDA boronates are exceptionally robust, air-stable, and compatible with a wide range of anhydrous reaction conditions and chromatography, making them ideal for multi-step synthesis. Trifluoroborates are also highly stable, crystalline solids that are resistant to air and moisture, serving as a reliable "protected" form of boronic acids. The choice between these derivatives often depends on the specific reaction conditions, deprotection strategy, and the nature of the organic substituent.
Data Presentation: Stability Comparison
The following table summarizes the key stability differences between boronic acids, MIDA boronates, and trifluoroborates based on available experimental data and established chemical principles.
| Parameter | Boronic Acids | MIDA Boronates | Trifluoroborates |
| Form | Often solids, but can be oils | Crystalline, free-flowing solids | Crystalline, free-flowing solids |
| Air & Moisture Stability | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation in the presence of moisture.[1][2] | Indefinitely bench-top stable under air and compatible with chromatography.[3][4] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[1][5][6] |
| Oxidative Stability | Susceptible to oxidation, especially in the presence of reactive oxygen species.[1][7] | Stable under a range of oxidative conditions. | Remarkably stable under strong oxidative conditions.[1][8] |
| Thermal Stability | Can decompose upon heating.[1] | Thermally stable up to at least 80 °C under standard anhydrous cross-coupling conditions.[3] | Highly thermally stable, with decomposition temperatures often above 300°C for similar salts.[1] |
| Benchtop Stability (Representative) | Unstable boronic acids like 2-furanboronic acid show >95% decomposition after 15 days.[1][9] | No detectable decomposition after ≥60 days.[1][9] | Generally considered indefinitely stable.[1] |
| pH Stability | Unstable under certain acidic and basic conditions.[7][8] | Stable under many acidic and anhydrous basic conditions; deprotected under mild aqueous basic conditions.[3][8][10] | Stable in acidic media; hydrolysis to the boronic acid is promoted by base.[10][11] |
Chemical Structures and Interconversion
The stability of these boron compounds is directly related to the coordination state of the boron atom. In boronic acids, the boron is tricoordinate and possesses a vacant p-orbital, making it susceptible to nucleophilic attack and decomposition. MIDA boronates and trifluoroborates feature a tetracoordinate boron atom, which significantly enhances their stability.
Caption: Interconversion between boronic acid and its stable derivatives.
Experimental Protocols
Reproducible assessment of stability is crucial for comparing different classes of organoboron reagents. Below are representative methodologies for key stability-indicating experiments.
Benchtop Stability Assessment by ¹H NMR
Objective: To quantify the degradation of a boron compound over time when exposed to ambient air and moisture.
Methodology:
-
An accurately weighed sample of the boronic acid, MIDA boronate, or trifluoroborate is placed in an open vial on a laboratory bench.
-
At specified time intervals (e.g., day 0, 1, 5, 15, 30, 60), a sample is taken for analysis.
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and a ¹H NMR spectrum is acquired.
-
The percentage of the remaining compound is determined by integrating a characteristic signal relative to an internal standard or by observing the appearance of degradation products.[9]
Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of the protected boron derivatives back to the parent boronic acid under specific pH conditions.
Methodology:
-
A solution of the MIDA boronate or trifluoroborate is prepared in a suitable solvent (e.g., THF or dioxane).
-
An aqueous solution of a base (e.g., 1M NaOH or K₃PO₄) or acid is added to initiate hydrolysis.[3][10]
-
The reaction is maintained at a constant temperature.
-
Aliquots are withdrawn at various time points, quenched (if necessary), and analyzed by an appropriate method such as HPLC or NMR to determine the concentration of the remaining protected compound and the formed boronic acid.[11][12]
Oxidative Stability Assessment
Objective: To evaluate the stability of the boron compounds in the presence of a common oxidant.
Methodology:
-
A solution of the boronic acid, MIDA boronate, or trifluoroborate is prepared in a suitable solvent mixture (e.g., acetonitrile/water).
-
A controlled amount of an oxidizing agent, such as hydrogen peroxide, is added to the solution.[7][12]
-
The reaction is monitored over time by taking aliquots at regular intervals.
-
The reaction in the aliquots is quenched with a reducing agent (e.g., sodium sulfite).
-
The concentration of the remaining boron compound is quantified by HPLC to determine the rate of oxidative degradation.[12]
Logical Workflow for Reagent Selection
The choice of which boron reagent to use can be guided by a systematic evaluation of the planned synthetic route and experimental conditions.
Caption: Decision workflow for selecting the appropriate boron reagent.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Bromo-5-methoxyphenylboronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1] This guide provides a detailed, head-to-head comparison of palladium catalysts for a specific and pharmaceutically relevant transformation: the coupling of 3-bromo-5-methoxyphenylboronic acid. The choice of catalyst is critical, directly influencing reaction efficiency, yield, and functional group tolerance.[2] This document will delve into the performance of traditional and modern palladium catalysts, offering experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[1][3] Its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids have led to its widespread use in academic and industrial settings.[4][5]
The Catalytic Landscape: A Comparative Overview
The efficacy of a Suzuki-Miyaura coupling is highly dependent on the palladium source, the associated ligands, the base, and the solvent system. For the coupling of this compound, we will compare three classes of widely used palladium catalysts: a traditional Pd(0) catalyst, a Pd(II) catalyst with a ferrocenyl phosphine ligand, and a modern Buchwald precatalyst.
| Catalyst System | Catalyst Type | Key Advantages | Typical Yield (%) |
| Pd(PPh₃)₄ | Traditional Pd(0) | Readily available, widely used for various couplings. | 70-85% |
| PdCl₂(dppf) | Traditional Pd(II) | Air-stable, effective for a range of aryl bromides.[6] | 85-95% |
| XPhos Pd G3 | Buchwald Precatalyst | High activity, low catalyst loading, effective for challenging substrates.[7] | >95% |
Note: The yields presented are typical for Suzuki-Miyaura couplings of aryl bromides and are intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The choice of catalyst and ligands significantly influences the efficiency of each step.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-methoxyphenol) to form a Pd(II) intermediate. Electron-rich and bulky phosphine ligands can facilitate this step.[10][11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often base-mediated, which activates the boronic acid.[1][12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[8][9]
Experimental Deep Dive: Protocols and Workflow
The following section provides detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide coupling partner using the three highlighted catalyst systems.
Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Coupling using a Traditional Catalyst - Pd(PPh₃)₄
This protocol outlines a generalized procedure for the Suzuki-Miyaura coupling using a traditional palladium catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using PdCl₂(dppf)
This protocol utilizes an air-stable Pd(II) precatalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.
-
Add the PdCl₂(dppf) catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Protocol 3: Coupling using a Buchwald Precatalyst - XPhos Pd G3
This protocol employs a highly active, third-generation Buchwald precatalyst.[7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Add the XPhos Pd G3 precatalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Discussion and Catalyst Selection Rationale
Pd(PPh₃)₄: As a widely used and commercially available catalyst, Pd(PPh₃)₄ is a reliable choice for many standard Suzuki couplings.[5] However, it can require higher catalyst loadings and longer reaction times compared to more modern systems. The triphenylphosphine ligands can sometimes participate in side reactions, leading to the formation of byproducts.[10]
PdCl₂(dppf): This air-stable Pd(II) complex is often preferred for its ease of handling. The dppf ligand is a bidentate phosphine that forms a stable complex with palladium, often leading to higher yields and cleaner reactions compared to Pd(PPh₃)₄. It is particularly effective for a broad range of aryl bromides.
XPhos Pd G3: The Buchwald precatalysts represent the state-of-the-art in palladium catalysis for cross-coupling reactions.[7] These catalysts are designed for rapid generation of the active monoligated Pd(0) species in solution.[13] The bulky and electron-rich XPhos ligand is highly effective at promoting the oxidative addition of even challenging aryl halides and facilitating the reductive elimination step.[11] This leads to significantly faster reaction times, lower catalyst loadings, and often higher yields, especially with sterically hindered or electronically deactivated substrates. For demanding applications in drug discovery and process development, the use of Buchwald precatalysts is often advantageous.[14]
Conclusion
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound has a profound impact on the reaction outcome. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can provide satisfactory results, modern Buchwald precatalysts such as XPhos Pd G3 offer significant advantages in terms of reaction speed, efficiency, and substrate scope. For researchers aiming to optimize their synthetic routes, a careful evaluation of these catalyst systems is crucial for achieving high yields and purity in the desired biaryl products.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Suzuki Coupling: Validating Experimental Results with 3-Bromo-5-methoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This guide provides a comparative analysis of common palladium catalysts used in the Suzuki coupling of 3-Bromo-5-methoxyphenylboronic acid with various aryl halides. The selection of the appropriate catalyst is critical to maximizing yield, minimizing reaction times, and ensuring broad substrate scope. This document offers supporting experimental data from analogous reactions, detailed protocols, and visual workflows to aid in experimental design and validation.
Performance Comparison of Palladium Catalysts
The successful Suzuki-Miyaura coupling of this compound, an electron-rich boronic acid, with various aryl halides is highly dependent on the choice of the palladium catalyst and reaction conditions. Below is a summary of the performance of several common palladium catalyst systems in reactions involving structurally similar substituted phenylboronic acids. The data is compiled from various sources and serves as a representative guide.[1][2]
| Catalyst System & Ligand | Aryl Halide Partner (Example) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Characteristics |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Aryl Bromide (electron-neutral) | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 75-90 | A versatile and commonly used catalyst, though it may require longer reaction times and higher temperatures for less reactive substrates.[2] |
| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Aryl Bromide (electron-rich) | K₃PO₄ | 1,4-Dioxane | 80-100 | 4-12 | 85-95 | Known for its high efficiency with a broad range of substrates, including those with challenging electronic properties.[1] |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with P(t-Bu)₃ (Tri-tert-butylphosphine) | Aryl Chloride (electron-deficient) | K₃PO₄ | 1,4-Dioxane | RT-80 | 2-8 | >90 | This combination is highly effective for the coupling of less reactive aryl chlorides, often at lower temperatures.[1] |
| XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) | Aryl Bromide (sterically hindered) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1-4 | >95 | A second-generation Buchwald precatalyst that exhibits high reactivity and stability, particularly with sterically demanding substrates.[2] |
| SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) | Aryl Bromide (heterocyclic) | K₃PO₄ | Toluene/H₂O | 100 | 1-4 | >95 | Another highly active Buchwald precatalyst, demonstrating excellent performance in a variety of solvent systems.[2] |
Note: The yields and reaction conditions presented are illustrative and can vary based on the specific substrates and laboratory setup. Direct comparative studies under identical conditions for this compound were not available in the cited literature; this data is based on reactions with structurally similar boronic acids.
Experimental Protocols
Reproducibility is key in experimental science. The following are detailed, representative protocols for Suzuki-Miyaura coupling reactions that can be adapted for use with this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard method for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed toluene and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G2)
This protocol utilizes a more active and stable second-generation Buchwald precatalyst, which often allows for lower catalyst loadings and shorter reaction times.
Materials:
-
This compound (1.2 mmol)
-
Aryl Halide (1.0 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the aryl halide, XPhos Pd G2, and potassium phosphate to a Schlenk flask.
-
Seal the flask and remove it from the glovebox (if applicable).
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100°C and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Visualizing the Workflow and Logic
To further aid in the understanding and planning of experiments, the following diagrams illustrate the Suzuki coupling workflow and a decision-making process for catalyst selection.
References
A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-methoxyphenylboronic Acid with Novel Reagents
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 3-Bromo-5-methoxyphenylboronic acid is a valuable building block in this context, providing access to biaryl and heteroaryl structures that are prevalent in medicinal chemistry and materials science. The selection of the appropriate palladium catalyst and ligand system is critical for optimizing reaction yield, minimizing reaction times, and expanding the substrate scope. This guide provides an objective comparison of traditional and novel coupling reagents for the Suzuki-Miyaura reaction of this compound with aryl and heteroaryl bromides, supported by representative experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The following table summarizes the performance of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of aryl boronic acids with aryl bromides, which can serve as a benchmark for reactions involving this compound. The data is compiled from various sources and represents typical yields achieved under optimized conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Substrate Example |
| Classical Catalysts | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | 5-bromo-2-methylpyridin-3-amine[1] |
| Pd(OAc)₂ / PPh₃ | PPh₃ | KOH | Toluene/H₂O | 100 | 1 | 96 | 4-bromoacetophenone[2] |
| Buchwald Ligand-Based Catalysts (Novel Reagents) | |||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[3] |
| XPhos Pd G3 | XPhos | K₂CO₃ | THF | 80 | 16 | 3-41 | 3-halogeno pyrazolo[1,5-a]pyrimidin-5-ones[4] |
| N-Heterocyclic Carbene (NHC) Based Catalysts (Novel Reagents) | |||||||
| [(IMes)Pd(cinnamyl)Cl] | IMes | K₃PO₄ | Dioxane | RT | 0.5-2 | >95 | Various Aryl Bromides[5] |
| Heterogeneous Catalysts | |||||||
| Pd/C | - | Na₂CO₃ | Ethanol/H₂O | 80 | 2 | ~90 | 4-bromoanisole[6] |
| PdEnCat™ 30 | - | K₂CO₃ | Toluene/H₂O/EtOH | 120 (µW) | 0.17 | >98 | 4-bromoanisole[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand
This protocol is a general guideline and can be adapted for various palladium catalysts and phosphine ligands.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv)
-
Potassium phosphate (K₃PO₄; 2.0 equiv)
-
Toluene and water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, and potassium phosphate.
-
Add the palladium acetate and SPhos ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water in a 4:1 ratio.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times.[2][5][7]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl bromide (1.1 equiv)
-
PdEnCat™ 30 (5 mol%)
-
Potassium carbonate (K₂CO₃; 3.0 equiv)
-
Toluene, water, and ethanol (4:2:1 mixture)
Procedure:
-
In a microwave vial, combine this compound, the aryl bromide, and potassium carbonate.
-
Add the PdEnCat™ 30 catalyst.
-
Add the solvent mixture (toluene/water/ethanol).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 120 °C for 10-20 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate a general experimental workflow for the Suzuki-Miyaura coupling and the underlying catalytic cycle.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 3-Bromo-5-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 3-Bromo-5-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions with a variety of functionalized aryl and heteroaryl halides. The objective is to offer insights into the reactivity and potential cross-reactivity of this versatile building block, supported by representative experimental data to aid in reaction design and optimization.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its bifunctional nature, possessing both a bromo substituent and a boronic acid group, allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of complex molecules in drug discovery and materials science.
The Suzuki-Miyaura Coupling Reaction: A Brief Overview
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Navigating the Landscape of Isotopic Labeling: A Comparative Guide with a Prospective Role for 3-Bromo-5-methoxyphenylboronic acid
For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, isotopic labeling is an indispensable tool for accurate and robust quantification. This guide provides a comparative overview of established isotopic labeling strategies and explores the prospective, albeit currently undocumented, utility of 3-Bromo-5-methoxyphenylboronic acid as a specialized derivatization agent.
While extensive research highlights a variety of reagents for isotopic labeling, it is important to note that there are no published studies to date that utilize this compound for this purpose. Therefore, this guide will first objectively compare the performance of widely-used, commercially available isotopic labeling techniques with supporting data from existing literature. Subsequently, we will present a theoretical framework for the potential application of this compound, based on the known reactivity of phenylboronic acids, as a novel tool for targeted isotopic labeling.
Established Isotopic Labeling Strategies: A Comparative Overview
Isotopic labeling techniques in mass spectrometry-based proteomics and metabolomics are broadly categorized into metabolic labeling, enzymatic labeling, and chemical labeling. Each approach possesses distinct advantages and is suited for different experimental designs.
Metabolic labeling , such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), involves the incorporation of "heavy" isotopes into proteins in vivo. This is achieved by growing cells in a medium where natural "light" amino acids are replaced with their heavy-isotope-containing counterparts.
Enzymatic labeling introduces a stable isotope, typically ¹⁸O, onto the C-terminus of peptides during proteolytic digestion. This method is straightforward but can be susceptible to incomplete labeling and back-exchange.
Chemical labeling involves the in vitro derivatization of proteins or peptides with isotopically tagged reagents. This is the most versatile approach, applicable to a wide range of sample types. Prominent examples include isobaric tags like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), as well as non-isobaric methods like dimethyl labeling.
Below is a comparative summary of these established methods:
| Labeling Strategy | Principle | Sample Type | Multiplexing | Pros | Cons |
| SILAC | In vivo incorporation of stable isotope-labeled amino acids. | Cultured cells | Up to 3-plex | High accuracy and precision as samples are mixed early. | Limited to organisms that can be metabolically labeled; costly media. |
| ¹⁸O Labeling | Enzymatic incorporation of ¹⁸O from H₂¹⁸O into the C-terminus of peptides. | Any protein sample | 2-plex | Relatively inexpensive. | Incomplete labeling and back-exchange can occur, affecting accuracy. |
| Dimethyl Labeling | Chemical labeling of primary amines (N-terminus and lysine) via reductive amination. | Any protein sample | Up to 3-plex | Cost-effective and highly efficient reaction. | Lower multiplexing capability compared to isobaric tags. |
| iTRAQ/TMT | Chemical labeling of primary amines with isobaric tags. | Any protein sample | Up to 18-plex (TMTpro) | High multiplexing capacity; comprehensive fragmentation data. | Reagents can be expensive; reporter ion ratio distortion can occur. |
Prospective Application of this compound in Isotopic Labeling
While not a conventional isotopic labeling reagent, the chemical properties of this compound suggest a potential niche application in metabolomics, specifically for the targeted analysis of molecules containing cis-diol functionalities, such as catechols, ribonucleosides, and certain carbohydrates. Phenylboronic acids are known to react with cis-diols to form stable cyclic boronate esters.[1][2][3]
An isotopically labeled version of this compound, for instance, containing ¹³C or ²H on the phenyl ring, could be synthesized and used as a chemical derivatization agent. This would enable differential labeling of samples for comparative quantitative analysis by mass spectrometry. The presence of the bromine atom would also introduce a characteristic isotopic signature, aiding in the identification of derivatized molecules.
Here is a hypothetical comparison of this prospective method with a common derivatization approach:
| Feature | Hypothetical Isotopic this compound | Established Derivatization (e.g., Silylation) |
| Target Analytes | Molecules with cis-diol groups (e.g., catechols, ribonucleosides) | Broad range of functional groups (hydroxyls, amines, carboxyls) |
| Principle | Formation of cyclic boronate esters with cis-diols. | Replacement of active hydrogens with a silyl group. |
| Selectivity | High for cis-diols. | Broad, less selective. |
| Reaction Conditions | Typically mild aqueous conditions. | Often requires anhydrous conditions and heating. |
| MS Detection | Bromine isotopic pattern aids identification. | Can improve chromatographic properties and ionization. |
| Current Status | Theoretical, no published applications for isotopic labeling. | Widely established and used. |
Experimental Protocols
Generalized Protocol for Stable Isotope Dimethyl Labeling
This protocol is a generalized representation of a widely used chemical labeling technique.
-
Protein Digestion: Proteins extracted from different samples are digested into peptides using an enzyme such as trypsin.
-
Labeling: Each peptide sample is individually labeled.
-
Light Sample: Reacted with formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).
-
Heavy Sample: Reacted with isotopically labeled formaldehyde (¹³CD₂O) and sodium cyanoborohydride (NaBH₃CN) or sodium cyanoborodeuteride (NaBD₃CN).
-
-
Quenching: The labeling reaction is stopped by adding a quenching buffer, such as ammonium bicarbonate or Tris buffer.
-
Sample Pooling: The light and heavy labeled samples are mixed in a 1:1 ratio.
-
LC-MS/MS Analysis: The pooled sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the light and heavy labeled peptides allows for their relative quantification.
Hypothetical Protocol for Isotopic Labeling with this compound
The following is a prospective protocol for the derivatization of cis-diol-containing metabolites using an isotopically labeled version of this compound (e.g., ¹³C₆-labeled).
-
Sample Preparation: Extract metabolites from two sets of samples (e.g., control and treated).
-
Derivatization:
-
"Light" Sample: React with natural abundance this compound in a suitable buffer (e.g., ammonium acetate) at room temperature.
-
"Heavy" Sample: React with an equivalent amount of ¹³C₆-3-Bromo-5-methoxyphenylboronic acid under the same conditions.
-
-
Reaction Quenching: The reaction can be quenched by adding a small amount of a strong diol, like sorbitol, or by acidification.
-
Sample Pooling: Combine the "light" and "heavy" derivatized samples in a 1:1 ratio.
-
LC-MS/MS Analysis: Analyze the pooled sample by LC-MS/MS. The mass shift introduced by the ¹³C₆-label will allow for the relative quantification of the targeted cis-diol-containing metabolites. The characteristic bromine isotope pattern will aid in identifying the derivatized analytes.
Visualizing Workflows and Pathways
Experimental Workflow for Dimethyl Labeling
Caption: Workflow for stable isotope dimethyl labeling.
Hypothetical Workflow for this compound Labeling
Caption: Hypothetical workflow for cis-diol metabolite labeling.
Phenylboronic Acid Reaction with a Cis-Diol
Caption: Reaction of phenylboronic acid with a cis-diol.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-Bromo-5-methoxyphenylboronic Acid: An Essential Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-methoxyphenylboronic acid, ensuring the protection of both laboratory personnel and the environment.
This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, it is critical to treat this chemical and any contaminated materials as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
For a clear understanding of the hazards associated with this compound, the following table summarizes its key identifiers and hazard classifications.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 849062-12-0 |
| Molecular Formula | C₇H₈BBrO₃ |
| Molecular Weight | 230.85 g/mol |
| Physical State | Solid |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation |
This data is aggregated from multiple safety data sheets.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Solid Waste : Collect unused this compound, contaminated weighing paper, and other solid materials (e.g., contaminated gloves, absorbent pads) in a designated, sealable container clearly labeled as "Hazardous Waste."
-
Liquid Waste : If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.
All waste containers must be clearly labeled with the full chemical name and appropriate hazard symbols.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Ensure the spill area is well-ventilated. If the spill is large or not contained within a fume hood, evacuate the immediate area.
-
Contain the Spill : For small spills, use an absorbent material, such as sand or a spill pillow, to contain the solid.
-
Clean-up : Carefully sweep up the absorbed material and place it into a designated hazardous waste container. Avoid creating dust. For any remaining residue, wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Decontamination : The spill area should be cleaned with soap and water.
Laboratory-Scale Neutralization for Aqueous Waste (Optional)
For small amounts of aqueous waste containing this compound, a neutralization step can be performed to reduce its reactivity before collection as hazardous waste. As a weak acid, it can be neutralized with a mild base.
Experimental Protocol for Neutralization:
-
Work in a Fume Hood : Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Dilution : If the waste is concentrated, dilute it with water to a concentration of less than 5%.
-
Neutralization : Slowly add a saturated solution of sodium bicarbonate (baking soda) or another mild base to the boronic acid solution while stirring.
-
Monitor pH : Use pH paper or a pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 6 and 8.
-
Collection : The neutralized solution should be collected in a labeled hazardous waste container for aqueous waste.
Note : This neutralization procedure is intended to reduce the reactivity of the waste. The resulting solution must still be disposed of as hazardous waste.
Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal.
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.
-
Final Rinse : After the solvent rinse, perform a final rinse with water. This rinse water should also be collected as hazardous waste.
-
Container Disposal : After allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.
Waste Storage and Pickup
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling 3-Bromo-5-methoxyphenylboronic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3-Bromo-5-methoxyphenylboronic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Immediate Safety and Hazard Information
This compound is anticipated to cause skin, eye, and respiratory irritation based on data from similar boronic acid compounds.[1][2][3][4] All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Emergency eyewash stations and safety showers must be readily accessible.[6][7]
Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles or a full-face shield. | To protect eyes from dust, splashes, and irritation.[7][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation. Gloves should be inspected before use and replaced immediately if contaminated.[6][7] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes. | To protect skin from accidental spills and contact.[6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles, especially if not handled in a fume hood. | To minimize the risk of respiratory tract irritation.[6][8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety.
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and weighing papers, in a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Solids."[10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container labeled as "Halogenated Organic Liquid Waste."[10] Do not mix with non-halogenated waste.[10]
-
-
Disposal Method:
Emergency Procedures
-
In Case of a Spill:
-
Evacuate: Immediately clear the area of all non-essential personnel.[7]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[7]
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Avoid creating dust.[7]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]
-
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





